Ni-(S)-BPB-GLy

Catalog No.
S2796894
CAS No.
96293-19-5
M.F
C27H25N3NiO3
M. Wt
498.208
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ni-(S)-BPB-GLy

CAS Number

96293-19-5

Product Name

Ni-(S)-BPB-GLy

IUPAC Name

[(2S)-1-benzylpyrrolidine-2-carbonyl]-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]azanide;nickel

Molecular Formula

C27H25N3NiO3

Molecular Weight

498.208

InChI

InChI=1S/C27H27N3O3.Ni/c31-25(32)18-28-26(21-12-5-2-6-13-21)22-14-7-8-15-23(22)29-27(33)24-16-9-17-30(24)19-20-10-3-1-4-11-20;/h1-8,10-15,24H,9,16-19H2,(H2,28,29,31,32,33);/p-1/t24-;/m0./s1

InChI Key

AXOAXZULMRICBL-UHFFFAOYSA-L

SMILES

C1CC(N(C1)CC2=CC=CC=C2)C(=O)[N-]C3=CC=CC=C3C(=NCC(=O)O)C4=CC=CC=C4.[Ni]

solubility

not available

Key Applications and Research

Author: Smolecule Technical Support Team. Date: February 2026

Ni-(S)-BPB-GLY serves as a foundational reagent in chemical and biochemical research.

  • Chiral Auxiliary: This compound belongs to a class of chiral nickel(II) complexes historically developed for the analytical discrimination and synthetic manipulation of amino acids [1]. Its structure is designed to bind amino acids, making it useful for enantioselective analysis.
  • Biomolecular Interaction Studies: Recent research has explored its interaction with Bovine Serum Albumin (BSA), a model protein [1]. Spectroscopic studies show that this compound binds to BSA through a static quenching mechanism, forming a ground-state complex. The binding is spontaneous and driven primarily by hydrogen bonding and van der Waals forces [1].

Experimental Protocol for BSA Binding Studies

Here is a detailed methodology for studying the interaction between this compound and Bovine Serum Albumin (BSA) using fluorescence spectroscopy, based on published research [1].

Start Start Experiment Prep Prepare Solutions Start->Prep BSA BSA Solution (Fixed Concentration) Prep->BSA Complex This compound Solution (Varying Concentrations) Prep->Complex Titration Titration BSA->Titration Complex->Titration TitrationProcess Add increasing amounts of This compound to BSA solution Titration->TitrationProcess Measurement Fluorescence Measurement TitrationProcess->Measurement Conditions Conditions: • Temperatures: 293K, 298K, 308K • Fixed excitation wavelength • Record emission spectra Measurement->Conditions Analysis Data Analysis Measurement->Analysis Quenching Construct Stern-Volmer Plot Analysis->Quenching Binding Calculate Binding Constant (K) and Number of Sites (n) Analysis->Binding Thermodynamics Determine Thermodynamic Parameters (ΔG, ΔH, ΔS) Analysis->Thermodynamics FRET Apply FRET Theory to Calculate Binding Distance Analysis->FRET End End, Draw Conclusions Quenching->End Binding->End Thermodynamics->End FRET->End

Experimental workflow for studying this compound and BSA interaction

Materials and Instrumentation
  • Reagents: this compound, Bovine Serum Albumin (BSA), suitable buffer (e.g., phosphate or Tris-HCl).
  • Instrumentation: Spectrofluorometer, UV-Vis spectrophotometer, precision analytical balance, pH meter.
Procedure
  • Solution Preparation: Prepare a stock solution of BSA in the buffer. Prepare a stock solution of this compound (e.g., in methanol or DMSO, ensuring the final solvent concentration does not affect protein structure).
  • Titration: Add increasing volumes of the this compound stock solution to a series of cuvettes containing a fixed concentration of BSA.
  • Fluorescence Measurement:
    • Set the spectrofluorometer to excite the BSA solution at 295 nm (to selectively excite tryptophan residues).
    • Record the fluorescence emission spectrum for each mixture in the range of 300-450 nm.
    • Perform the entire titration series at least at three different temperatures (e.g., 293 K, 298 K, and 308 K) to gather thermodynamic data.
  • UV-Vis Absorption Measurement: Record the UV-Vis absorption spectra of the this compound solution and the BSA solution. This data is necessary for calculating the energy transfer distance.
Data Analysis
  • Stern-Volmer Analysis: Use the fluorescence quenching data to create Stern-Volmer plots (F₀/F vs. [Q]). A decrease in the Stern-Volmer constant with increasing temperature confirms a static quenching mechanism [1].
  • Binding Constant and Sites: Plot log[(F₀-F)/F] vs. log[Q] to determine the binding constant (K) and the number of binding sites (n).
  • Thermodynamic Parameters: Use the van't Hoff equation to calculate the enthalpy change (ΔH) and entropy change (ΔS) from the binding constants at different temperatures. The Gibbs free energy (ΔG) is calculated from ΔG = -RTlnK.
  • Binding Distance: Use Förster's Resonance Energy Transfer (FRET) theory to calculate the distance (r) between the BSA tryptophan residue (donor) and the bound this compound (acceptor). The studies found this distance to be in the range of 2.41 to 2.46 nm, decreasing slightly with rising temperature [1].

Safety and Handling

This compound requires careful handling. Please note that the available Safety Data Sheet (SDS) has many data gaps [2]. The following precautions are recommended:

Aspect Precautions
General Prudence Avoid dust formation, breathing vapors, and contact with skin or eyes [2].
Personal Protective Equipment (PPE) Wear tightly fitting safety goggles, chemical-impermeable gloves, and fire/flame-resistant impervious clothing [2].
Engineering Controls Handle in a well-ventilated place and use a full-face respirator if exposure limits are unknown or symptoms occur [2].
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from foodstuffs [2].
Hazard Statements (GHS) H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer), H361 (Suspected of damaging fertility or the unborn child) [3] [4].

References

Synthesis and Fundamental Properties

Author: Smolecule Technical Support Team. Date: February 2026

The Ni-(S)-BPB-Gly complex is synthesized from a chiral auxiliary (S)-BPB, glycine, and nickel ions [1] [2]. The table below summarizes its core characteristics.

Property Description
Chemical Formula C₂₇H₂₆N₃NiO₃⁻ [3]
Primary Application Platform for synthesizing unnatural amino acids (UAAs) via C–H bond activation of the glycine moiety [4].
Key Feature Chiral environment from (S)-BPB auxiliary allows for stereocontrolled synthesis [1].
Stability Complex is stable across a range of pH conditions [4].
Protein Binding Binds to Bovine Serum Albumin (BSA) via static quenching, driven by hydrogen bonding and van der Waals forces [2].

Experimental Protocol: Hydrolysis Under Mild Conditions

A key advanced protocol involves hydrolyzing the complex with Ethylenediaminetetraacetic acid (EDTA) to isolate the amino acid while preserving acid-labile protecting groups [4]. The workflow for this method is summarized in the diagram below.

start This compound Complex step1 Dissolve in DMF Add aqueous EDTA (pH 4.5-7.5) Stir overnight start->step1 step2 Monitor Reaction Color change from deep red to white step1->step2 step3 Extract with DCM (3 x 50 mL) Remove PBP ligand step2->step3 step4 Adjust aqueous phase to pH 7 using NaHCO₃ step3->step4 step5 Add Fmoc-OSu in dioxane Stir overnight step4->step5 step6 Acidify to pH 2 Extract with EtOAc step5->step6 step7 Fmoc-protected Amino Acid step6->step7

Diagram of the EDTA-mediated hydrolysis and Fmoc protection workflow.

  • Key Advantage: This method avoids traditional harsh acidic conditions (reflux in HCl), enabling the isolation of UAAs with acid-labile side-chain protecting groups intact [4].
  • Optimal Conditions: Using 12 equivalents of EDTA at a pH between 4.5 and 7.5 at room temperature leads to complete hydrolysis overnight. Higher pH levels can be used for highly acid-sensitive groups [4].

Analytical and Binding Studies

The complex's interaction with biomolecules is crucial for its application profile. The table below summarizes the binding interaction with Bovine Serum Albumin (BSA).

Parameter Finding
Interaction Studied Binding with Bovine Serum Albumin (BSA) [2]
Quenching Mechanism Static quenching (ground-state complex formation) [2]
Binding Forces Hydrogen bonding and van der Waals forces (calculated from thermodynamic parameters) [2]
Binding Distance 2.413 - 2.459 nm (across 293-308 K, determined via FRET) [2]
Energetics Spontaneous (ΔG⁰ < 0) and exothermic (ΔH⁰ < 0) process [2]

Research Context and Application Notes

  • Scalable Synthesis: The precursor ligand (S)-BPB can be synthesized on a multi-gram scale with high yield (82%) and excellent enantiomeric purity (>99%) [1].
  • Broader Relevance: Schiff base complexes are versatile. Research on a related nickel probe shows they can exhibit strong pH-dependent fluorescence, useful in sensor design [5]. Cobalt(III) Schiff base complexes are also being explored for their ability to inhibit cancer cell migration by targeting transcription factors [6] [7].

References

The Gly-Ni(II)-BPB Complex: A Synthetic Chaperone for Amino Acids

Author: Smolecule Technical Support Team. Date: February 2026

The Gly-Ni(II)-BPB complex is not a natural product but a synthetically created compound. Its importance lies in its role as a chiral equivalent of nucleophilic glycine, enabling the preparation of enantiomerically pure, unnatural alpha-amino acids, which are crucial for drug discovery and peptidomimetic design [1] [2].

The table below summarizes the core structure and function of this complex.

Feature Description
Full Name (S)-2-[N-(N'-benzylprolyl)amino]benzophenone - Glycine - Nickel(II) Complex [3] [4].
Primary Role A chiral auxiliary template for the asymmetric synthesis of alpha-amino acids [1] [4].
Key Advantage Provides exceptional stereochemical control, allowing access to a wide range of unnatural amino acids with high enantiomeric purity (e.g., ≥99% ee) [1].

Key Developmental Milestones

The evolution of this complex involved crucial improvements in its synthesis and a broadening of its applications.

Goal/Application Key Finding or Improvement Citation
General Synthesis Developed a more practical and convenient method for preparing the BPB ligand and its Ni(II) glycine complex, making it more accessible for synthetic chemistry [4]. [4]
Stereoselective Synthesis Applied the complex for the large-scale enantiomeric synthesis of ω-unsaturated amino acids, which are valuable non-natural building blocks [5]. [5]
Novel Reaction Exploration Successfully employed a propargylglycine-derived Ni(II) complex in an A³-Mannich coupling reaction to create new bioactive amino acid derivatives [1]. [1]
Structural Analysis Reported the first X-ray crystal structure of the related (S)-l-Ala-Ni-BPB complex, providing deeper insight into its molecular geometry [3]. [3]

A Representative Synthetic Workflow

The following diagram illustrates a general workflow for using the Gly-Ni(II)-BPB complex in asymmetric synthesis, adapted from methodologies describing the synthesis of stapling amino acids and other applications [1] [5].

G Start Start: Chiral BPB Ligand Step1 Form Gly-Ni(II)-BPB Complex Start->Step1 Step2 Asymmetric Alkylation or Functionalization Step1->Step2 Step3 Obtain Chiral Amino Acid Derivative Step2->Step3 Step4 Decomplexation Step3->Step4 End Final Enantiomerically Pure Amino Acid Step4->End

This workflow underpins the complex's utility. A recent study demonstrates its application in a multi-component A³-Mannich coupling reaction [1]. The optimized conditions for this reaction are summarized below.

Parameter Optimal Condition for A³-Coupling
Catalyst System CuI (catalyst) and FeCl₃ (co-catalyst) [1].
Solvent Toluene [1].
Atmosphere Inert (Argon), to suppress unwanted side-reactions like dimerization [1].
Amine Preference Cyclic secondary amines (e.g., morpholine) gave superior results compared to linear or primary amines [1].
Performance High chemical yield and excellent enantiomeric excess (≥99% ee) at the Cα-position of the amino acid [1].

Biological Potential and Research Applications

Beyond its synthetic utility, amino acids produced using this methodology show promising biological activity. For instance, compounds synthesized via the A³-Mannich approach were evaluated as collagenase inhibitors, with one derivative (4e) showing notable inhibitory activity (IC₅₀ = 0.75 mM) [1]. This highlights the direct application of these building blocks in drug discovery for generating bioactive molecules.

References

Core Concept of the Ni(II)-(S)-BPB Chiral Auxiliary

Author: Smolecule Technical Support Team. Date: February 2026

The Ni(II)-(S)-BPB complex acts as a nucleophilic glycine equivalent. The system consists of a glycine molecule chelated to a nickel (Ni(II)) ion and bound to a chiral ligand, (S)-2-[N-(N′-benzylprolyl)amino]benzophenone ((S)-BPB) [1] [2]. This arrangement creates a well-defined chiral environment around the glycine α-carbon, allowing alkyl halides or other electrophiles to attack from a specific face, leading to high diastereoselectivity in the formation of new amino acids [3] [4].

The general workflow for synthesizing an enantiomerically pure amino acid using this auxiliary is as follows:

workflow Start Start: Glycine Complex Form Ni(II)-(S)-BPB-Gly Complex Start->Complex Alkylation Diastereoselective Alkylation Complex->Alkylation Separation Purification & Separation Alkylation->Separation Hydrolysis Acidic Hydrolysis Separation->Hydrolysis Product Enantiomerically Pure Amino Acid Hydrolysis->Product Recycle Recover (S)-BPB Auxiliary Hydrolysis->Recycle >80% Recovery

Detailed Experimental Protocol: Key Alkylation Reaction

The alkylation step is critical for introducing the desired side chain. Here is a detailed methodology for a large-scale synthesis of ω-unsaturated amino acids [5]:

  • Reaction Setup: Conduct reactions under a nitrogen atmosphere using standard Schlenk techniques.
  • Reagents & Solvents:
    • Ni(II)-(S)-BPB-Gly Complex: Use purity >99% by HPLC.
    • Alkyl Halide: e.g., 4-bromo-1-butene (1.2 - 2.0 equiv).
    • Base: Sodium hydroxide (NaOH, 2.0 equiv) or sodium hydride (NaH, 2.0 equiv).
    • Solvent: A homogeneous mixture of N,N-Dimethylformamide (DMF) and Acetonitrile (CH₃CN) in a 1:1 ratio. This combination was found to be optimal for both dissolving the complex and facilitating the reaction [5].
  • Procedure:
    • Dissolve the Ni(II) complex (1.0 equiv) in the DMF/CH₃CN solvent mixture.
    • Cool the solution to 0°C.
    • Add the solid base (NaOH or NaH) in one portion with vigorous stirring.
    • After 10 minutes, add the alkyl halide (1.2 - 2.0 equiv) dropwise.
    • Allow the reaction mixture to warm to room temperature and stir until completion (monitor by TLC/LCMS, typically 2-6 hours).
    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
    • Extract the product with dichloromethane (DCM), dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
  • Isolation & Purification: The crude alkylated complex can be purified by fractional crystallization from a suitable solvent like ethyl acetate/hexanes or by flash chromatography [3] [5]. A strategy of "crystallization followed by isomer epimerization" can be employed to maximize yields, making the process practical for large-scale preparations [3].

Quantitative Performance Data

The Ni(II)-(S)-BPB auxiliary system delivers excellent results across various reaction types and amino acid targets.

Table 1: Performance in Synthesizing Different Amino Acid Classes

Amino Acid Type Reaction Typical Yield Diastereomeric Excess (de) / Enantiomeric Excess (ee) Scale Demonstrated
ω-Unsaturated Amino Acids [3] [5] Alkylation Excellent High de Multi-gram
β-Substituted Pyroglutamic Acids [4] Michael Addition >98% >98% de -
β-Heterocyclic Amino Acids [6] Nucleophilic Addition Good to Very Good Very Good ee -
DPP-IV Inhibitor Intermediate [7] Alkylation 82-85% >99% ee -

Table 2: Optimized Conditions for Michael Additions [2] [4]

Parameter Optimal Condition Alternative (Less Effective)
Base DBU (15 mol%) Triethylamine (3.0 equiv)
Solvent DMF or Acetonitrile 1:1 MeCN:DMF
Temperature Room Temperature (22°C) 0°C
Reaction Time 5-45 minutes 60+ minutes

Application in Drug Development and Peptide Science

This methodology is directly applicable to pharmaceutical and biochemical research:

  • Synthesis of Drug Intermediates: The system has been used to synthesize key chiral intermediates, such as the DPP-IV inhibitor Denagliptin, with >99% enantiomeric excess (ee) and high overall yield [7].
  • Access to Constrained Peptidomimetics: ω-Unsaturated amino acids synthesized via this method serve as precursors for bicyclic β-turn dipeptides (BTDs), which are used to constrain peptide conformations and enhance biological activity [5].
  • Preparation of Stapling Amino Acids: The method provides a facile route to synthesize α-methyl, ω-unsaturated amino acids (e.g., (S)-2-amino-2-methylhept-6-enoic acid), which are crucial building blocks for generating hydrocarbon-stapled peptides—a class of molecules with enhanced helical structure, proteolytic resistance, and cell penetrability [8].

Advanced Modifications and Considerations

  • Auxiliary Recycling: A significant economic advantage is that the (S)-BPB chiral auxiliary can be recovered in >80% yield after the final hydrolysis step, making it suitable for large-scale industrial applications [8] [6].
  • Enhanced Stereoselectivity with Cu(II): For challenging syntheses where the standard Ni(II) complex provides insufficient diastereoselectivity, a Cu(II) complex with a modified ligand (e.g., incorporating an axial methylthioether group for additional shielding) can be used to achieve higher de and easier separation of diastereomers [2].

The Ni(II)-(S)-BPB chiral auxiliary is a powerful and versatile tool for synthetic organic and medicinal chemists. Its robustness, scalability, and excellent stereocontrol make it a valuable asset for the preparation of non-proteinogenic amino acids for drug discovery and peptide engineering.

References

Comprehensive Application Notes and Protocols: Ni-(S)-BPB-Gly Asymmetric Amino Acid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ni-(S)-BPB Methodology

The Ni(II)-(S)-BPB-glycine Schiff base complex represents a cornerstone technology in the asymmetric synthesis of unnatural α-amino acids, which are invaluable building blocks in modern drug discovery and peptidomimetic research. This chiral auxiliary system, featuring a square-planar nickel complex with (S)-2-N-(N′-benzylprolyl)aminobenzophenone (BPB), enables the production of enantiomerically pure amino acid derivatives through various carbon-carbon bond-forming reactions. The methodology has proven exceptionally versatile, accommodating diverse reaction types including aldol reactions, Michael additions, and A³-coupling reactions while maintaining excellent stereochemical control. The robust nature of the Ni(II) complex protects the amino acid backbone from racemization throughout synthetic manipulations, allowing researchers to generate structurally diverse, tailor-made amino acids with predictable stereochemistry. These application notes provide a comprehensive technical resource for implementing this powerful methodology in research settings, complete with optimized protocols, characterization data, and practical guidance for maximizing synthetic efficiency and stereoselectivity.

Fundamental Principles and Complex Characterization

Structural Basis of Stereocontrol

The Ni(II)-(S)-BPB complex functions as an effective chiral template due to its well-defined square-planar geometry that creates a sterically differentiated environment around the glycine α-carbon. The complex consists of a glycine Schiff base coordinated to nickel through the nitrogen and oxygen atoms, with the chiral (S)-BPB ligand completing the coordination sphere. This arrangement forces approaching electrophiles to preferentially attack from the less hindered face, resulting in high diastereoselectivity. X-ray crystallographic studies reveal that the benzyl group of the BPB ligand positions its aromatic ring above the coordination plane, creating additional steric shielding that enhances facial selectivity. Recent structural modifications, including the introduction of ortho-substituents on the benzyl ring (e.g., chloro or methylthio groups), have demonstrated improved stereocontrol through axial interactions with the metal center, mimicking coordination patterns observed in blue copper proteins like rusticyanin [1].

Molecular Basis for Stereoselectivity

The remarkable stereodiscriminating ability of the Ni(II)-(S)-BPB complex originates from the rigid chiral environment created by the proline-based BPB ligand. The orientation of the benzyl substituent above the coordination plane effectively blocks one face of the glycine enolate, directing nucleophilic attack exclusively to the opposite face. This steric differentiation typically results in diastereomeric excesses of 80-99% depending on the reaction type and conditions. The complex maintains configuration stability throughout various reaction conditions, and the chiral auxiliary can be efficiently recovered (typically >80% yield) after decomplexation, making the process practical for large-scale synthesis [1]. The integrity of the chiral center remains preserved throughout the synthetic sequence, as the nickel coordination sphere prevents racemization that commonly plagues alternative approaches to α-amino acid synthesis.

Synthetic Methodologies and Reaction Scope

Comparative Analysis of Reaction Types

Table 1: Comparison of Reaction Methodologies Using Ni-(S)-BPB Complex

Reaction Type Key Reagents/Conditions Products Generated Yield Range Stereoselectivity Key Applications
Aldol Reaction Aldehydes, NaH, THF, room temperature syn-(S)-β-Hydroxy-α-amino acids High (multi-gram scale) Excellent diastereocontrol β-Hydroxyleucine synthesis [2]
Michael Addition Activated olefins, DBU (15 mol%), CH₃CN, ambient temperature γ-Substituted glutamic acid derivatives 70-94% 80-99% ee γ-Carboxyglutamic acid synthesis [1]
A³-Coupling (Mannich) Paraformaldehyde, amines, CuI/FeCl₃, toluene, Ar atmosphere Propargylamine-containing α-amino acids 65-85% ≥99% ee Collagenase inhibitors [3]
Optimization Parameters for Key Transformations

Table 2: Optimization Conditions for A³-Mannich Coupling Reaction [3]

Parameter Suboptimal Conditions Optimal Conditions Impact on Reaction Outcome
Solvent DMSO, CH₃CN (5-10% yield) Toluene (65% yield) Non-polar solvents suppress dimerization and improve conversion
Copper Source CuOAc (50% yield, 50% dimer) CuI/FeCl₃ (65% yield, 0% dimer) CuI with Lewis acid co-catalyst maximizes target product formation
Atmosphere Air (significant dimerization) Argon (suppresses dimerization) Oxygen exclusion prevents oxidative dimerization pathway
Reaction Time 20 hours (decomposition) 10-16 hours (optimal) Extended time promotes side reactions and starting material degradation
Amine Structure Primary/linear amines (lower yield) Cyclic secondary amines (higher yield) Morpholine and similar amines give superior conversion and selectivity

The A³-Mannich coupling reaction demonstrates particularly strong dependence on reaction parameters, with solvent polarity, catalyst combination, and atmosphere critically influencing the balance between the desired three-component coupling and competing dimerization pathways. The optimal CuI/FeCl₃ catalyst system in toluene under argon atmosphere achieves complete suppression of the dimeric byproduct while maintaining high enantioselectivity (≥99% ee) [3]. Similarly, for Michael additions, the combination of acetonitrile solvent with catalytic DBU (15 mol%) provides excellent yields and stereoselectivity within minutes at ambient temperature [1].

Experimental Protocols

General Workflow for Ni-(S)-BPB-Mediated Synthesis

The following diagram illustrates the generalized experimental workflow for asymmetric amino acid synthesis using the Ni-(S)-BPB methodology:

workflow Start Start: Prepare Ni-(S)-BPB-Gly Complex Step1 Step 1: Reaction with Electrophile Start->Step1 Complex characterization by NMR/X-ray Step2 Step 2: Diastereomer Separation Step1->Step2 Monitor by TLC Step3 Step 3: Decomplexation to Free Amino Acid Step2->Step3 Isolate major diastereomer Step4 Step 4: Chiral Auxiliary Recovery Step3->Step4 Acidic conditions End Final Product: Enantiomerically Pure Amino Acid Step4->End >80% recovery

Protocol 1: Asymmetric Aldol Reaction for β-Hydroxy-α-Amino Acids [2]
4.2.1 Reaction Setup
  • Equipment: Oven-dried Schlenk flask, magnetic stirrer, argon/vacuum manifold, syringe/septum for reagent addition
  • Reagents: Ni(II)-(S)-BPB-glycine complex (1.0 equiv), aldehyde (1.2 equiv), sodium hydride (1.0 equiv, 60% dispersion in mineral oil), anhydrous THF
4.2.2 Step-by-Step Procedure
  • Complex Activation: Charge the Schlenk flask with Ni(II)-(S)-BPB-glycine complex (1.0 mmol) under argon atmosphere and add anhydrous THF (10 mL).
  • Base Addition: Cool the suspension to 0°C and add sodium hydride (1.0 mmol) portionwise with stirring. The mixture will gradually darken.
  • Aldehyde Addition: After 15 minutes, add the aldehyde (1.2 mmol) dropwise via syringe. Continue stirring at 0°C, monitoring reaction progress by TLC (SiO₂, CHCl₃/acetone 3:1).
  • Reaction Quenching: Upon completion (typically 2-4 hours), carefully quench the reaction with saturated ammonium chloride solution (5 mL).
  • Product Isolation: Extract with ethyl acetate (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography on silica gel to obtain the diastereomerically pure aldol adduct.
4.2.3 Scale-Up Considerations

This methodology has been successfully demonstrated on multi-gram scale for the synthesis of syn-(S)-β-hydroxyleucine, confirming its practicality for preparing structurally diverse β-hydroxy-α-amino acids. The stereoselectivity remains consistently high across various aldehyde substrates, with the syn-(S) diastereomer predominating.

Protocol 2: A³-Mannich Coupling for Propargylamine Derivatives [3]
4.3.1 Reaction Setup
  • Equipment: Schlenk flask, magnetic stirrer, argon/vacuum manifold, heating mantle
  • Reagents: Ni(II)-propargylglycine complex (1.0 equiv), paraformaldehyde (1.5 equiv), secondary amine (1.5 equiv), CuI (10 mol%), FeCl₃ (10 mol%), anhydrous toluene
4.3.2 Optimized Reaction Procedure
  • Catalyst Preparation: In a Schlenk flask under argon, combine CuI (0.1 mmol) and FeCl₃ (0.1 mmol) in anhydrous toluene (5 mL).
  • Substrate Addition: Add the Ni(II)-propargylglycine complex (1.0 mmol) followed by paraformaldehyde (1.5 mmol) and the secondary amine (preferably morpholine or other cyclic amine, 1.5 mmol).
  • Reaction Conditions: Heat the mixture to 80°C with vigorous stirring under argon atmosphere. Monitor reaction progress by TLC (SiO₂, CHCl₃/acetone 3:1).
  • Reaction Quenching: After 10-16 hours (complete conversion), cool to room temperature and dilute with ethyl acetate (10 mL).
  • Workup: Wash with brine (2 × 5 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify by flash chromatography to obtain the Mannich adduct with excellent enantiomeric excess (≥99% ee).
4.3.3 Critical Optimization Notes
  • Atmosphere Control: Maintaining an argon atmosphere is essential to suppress the formation of dimeric byproducts.
  • Solvent Selection: Toluene provides optimal results, while polar aprotic solvents (DMSO, CH₃CN) lead to significantly reduced yields and increased side products.
  • Amine Selection: Cyclic secondary amines (e.g., morpholine, piperidine) provide superior results compared to linear or primary amines.
  • Catalyst System: The CuI/FeCl₃ combination is crucial for achieving high yields while completely suppressing dimer formation.
Protocol 3: Michael Addition for γ-Substituted Glutamic Acid Derivatives [1]
4.4.1 Standard Procedure
  • Complex Formation: Prepare the Ni(II)-(S)-BPB-glycine complex according to established literature procedures.
  • Michael Addition: Dissolve the complex (1.0 mmol) in anhydrous acetonitrile (5 mL) and add the Michael acceptor (e.g., di-tert-butyl methylenemalonate, 1.2 mmol).
  • Base Addition: Add DBU (15 mol%) and stir at room temperature for 10-60 minutes.
  • Monitoring: Monitor reaction completion by TLC until the starting complex is consumed.
  • Workup: Dilute with dichloromethane (10 mL), wash with 1M HCl (5 mL) followed by brine (5 mL).
  • Purification: Purify by flash chromatography to isolate the major (S,S) diastereomer.
4.4.2 Modified Complex for Enhanced Selectivity

For challenging substrates, consider using the thioether-modified Cu(II) complex inspired by blue copper proteins:

  • Ligand Synthesis: Prepare (S)-2-(N-(2-methylthio)-benzylprolyl)-aminobenzophenone from thiosalicylic acid.
  • Complex Formation: Generate the Cu(II)-glycine Schiff base complex.
  • Michael Addition: Employ identical reaction conditions as above to achieve improved diastereoselectivity through enhanced facial shielding.

Applications in Drug Discovery and Bioactive Compound Development

Enzyme Inhibition and Therapeutic Potential

The Ni-(S)-BPB methodology has enabled the synthesis of diverse unnatural amino acids with promising biological activities. Recent applications include the development of collagenase inhibitors with potential in anti-fibrotic therapies. In one study, a series of propargylamine-containing α-amino acids synthesized via A³-coupling demonstrated significant collagenase inhibitory activity, with the most potent analog (compound 4e) exhibiting an IC₅₀ value of 0.75 mM [3]. Molecular docking studies revealed that these synthetic amino acids interact with collagenase through multiple binding domains, primarily via hydrogen bonding interactions. Interestingly, the compound with the most favorable docking score did not correspond to the most potent inhibitor, highlighting the importance of complementing in silico predictions with experimental validation in drug discovery campaigns.

Peptide Therapeutics and Conformationally Constrained Analogs

The technology has been extensively applied to prepare topographically constrained amino acids for peptide engineering and drug design. β-Substituted aromatic amino acids synthesized using this methodology have been incorporated into bioactive peptides to explore stereochemical requirements in receptor-ligand interactions [4]. These conformationally restricted analogs have produced highly selective and potent peptide hormone analogues, providing new insights into the structural basis of peptide-receptor recognition and signal transduction activation. The ability to access enantiomerically pure β-methylphenylalanine, β-methyltyrosine, and related structures has accelerated structure-activity relationship studies across various therapeutic targets, including opioid receptors where subtle conformational changes dramatically influence receptor selectivity and efficacy.

Analytical Methods and Characterization Data

Determination of Enantiomeric Purity
  • HPLC Analysis: Utilize chiral stationary phases (e.g., Chiralpak AD-H, OD-H) to determine enantiomeric excess of final amino acids.
  • Marfey's Reagent Method: For free amino acids, derivatize with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyze by reversed-phase HPLC [1].
  • X-ray Crystallography: Confirm absolute configuration of representative compounds through single-crystal X-ray analysis [3].
Characterization of Metal Complex Intermediates
  • NMR Spectroscopy: Monitor reaction progress and determine diastereomeric ratios of metal complex intermediates.
  • UV-Vis Spectroscopy: Characterize coordination environment through d-d transition monitoring.
  • Mass Spectrometry: Confirm molecular weights of intermediates and final products using ESI-MS or MALDI-TOF techniques.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low Diastereoselectivity: Ensure absolute anhydrous conditions and consider using ortho-substituted BPB analogs for improved facial discrimination.
  • Dimer Formation in A³-Coupling: Strictly maintain inert atmosphere and avoid extended reaction times.
  • Poor Complex Solubility: Optimize solvent system (THF/CH₃CN mixtures often improve dissolution).
  • Incomplete Decomplexation: Extend reaction time with HCl/EDTA decomposition mixture and monitor by TLC.
Safety Considerations
  • Nickel Compounds: Handle with appropriate personal protective equipment due to potential allergenic and toxic properties.
  • Sodium Hydride: Reacts violently with water; always use under inert atmosphere with careful quenching.
  • Metal-Containing Waste: Segregate and dispose of according to institutional regulations for heavy metals.

Conclusion and Future Perspectives

The Ni-(S)-BPG-glycine complex methodology represents a robust, versatile, and scalable platform for the asymmetric synthesis of unnatural α-amino acids. Its compatibility with diverse reaction types, excellent stereocontrol, and practical auxiliary recovery make it particularly valuable for drug discovery and peptide engineering applications. Recent advances including the development of A³-coupling reactions and structurally modified complexes with enhanced selectivity continue to expand the utility of this approach. The integration of this methodology with emerging technologies such as photoredox catalysis [5] and continuous flow processing promises to further broaden its application in the synthesis of biologically active compounds and pharmaceutical intermediates.

References

Application Notes: Large-Scale Synthesis of ω-Unsaturated Amino Acids

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction The Gly-Ni(II)-BPB (Benzylprolylbenzophenone) complex serves as a powerful chiral auxiliary for the large-scale synthesis of enantiomerically pure, non-proteinogenic amino acids [1]. These ω-unsaturated amino acids are valuable building blocks in medicinal chemistry and peptide mimetic research. Their terminal double bond acts as a stable yet versatile functional group that can be transformed into various other functionalities (e.g., hydroxyl, epoxy, aldehyde) or used in macrocyclization strategies like ring-closing metathesis [1] [2]. The Ni(II)-BPB methodology provides a direct, cost-effective, and scalable route to these compounds with high diastereoselectivity, addressing the limitations of isolation from natural sources or enzymatic separation [1].

2. Experimental Protocols

2.1. Synthesis of the Gly-Ni(II)-BPB Complex The chiral Ni(II) complex is synthesized in three steps from the (S)-BPB auxiliary, glycine, and nickel nitrate, and can be performed on a 50–100 gram scale [1].

  • Materials: (S)-2-[N-(N′-Benzylprolyl)amino]benzophenone (BPB), glycine, nickel(II) nitrate hexahydrate (Ni(NO₃)₂•6H₂O).
  • Procedure: The detailed synthesis follows established methods to produce the planar Gly-Ni(II)-BPB complex, which acts as the equivalent of nucleophilic glycine [1].

2.2. Optimized Monoalkylation Protocol This procedure is optimized for high yield and diastereoselectivity in the introduction of ω-unsaturated side chains [1].

  • Materials: Gly-Ni(II)-BPB complex, ω-unsaturated alkyl halide (e.g., 4-bromo-1-butene), sodium hydroxide (NaOH), dimethylformamide (DMF).
  • Procedure:
    • Dissolve the Gly-Ni(II)-BPB complex in DMF to achieve a final concentration of ~80 mg/mL.
    • Add 2.5 equivalents of the alkyl halide.
    • With vigorous stirring, add 4.0 equivalents of a 2M NaOH solution.
    • Stir the reaction mixture at 45°C and monitor by TLC until completion.
    • Upon completion, cool the mixture to room temperature and dilute with an equal volume of water.
    • Extract the product with dichloromethane (DCM), dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude alkylated Ni(II)-complex.

2.3. Purification and Isomer Epimerization A crystallization-and-epimerization strategy is employed to maximize yield and diastereomeric purity [1].

  • Purification: The crude product is purified by fractional crystallization from a mixture of acetonitrile and dichloromethane.
  • Epimerization: The mother liquors (containing a mixture of diastereomers) are treated with a 2M NaOH solution. This base-mediated epimerization equilibrates the diastereomers back to a favorable ratio, allowing for the recovery of additional product through subsequent crystallizations. This makes the process highly practical for large-scale preparations.

2.4. Decomplexation to Free Amino Acids The purified alkylated complex is cleaved to release the enantiomerically pure amino acid [1] [3].

  • Materials: Alkylated Ni(II)-complex, hydrochloric acid (HCl, 2M), methanol (MeOH).
  • Procedure:
    • Dissolve the purified complex in a 1:1 mixture of 2M HCl and MeOH.
    • Stir the solution at 60°C for 1–2 hours.
    • After cooling, extract the chiral BPB auxiliary with DCM for recycling.
    • The aqueous layer, containing the amino acid hydrochloride, can be evaporated to dryness.
    • The free amino acid is obtained by ion-exchange demineralization and subsequent crystallization from aqueous ethanol [3].

Data Presentation

The tables below summarize the optimized reaction conditions and characterization data for target amino acids.

Table 1: Optimized Alkylation Conditions for ω-Unsaturated Amino Acids [1]

Parameter Original Condition Optimized Condition
Solvent Acetonitrile Dimethylformamide (DMF)
Complex Concentration < 40 mg/mL ~80 mg/mL
Reaction Temperature Not specified 45°C
Base NaOH NaOH (2M solution)
Key Outcome Low yield High yield and diastereoselectivity

Table 2: Characterization of Synthesized ω-Unsaturated Amino Acids [1]

Amino Acid Alkyl Halide Used Chemical Yield (%)* Diastereomeric Excess (% d.e.) Absolute Configuration
(S)-Allylglycine 4-Bromo-1-butene High >95% (after crystallization) S
(S)-Homoallylglycine 5-Bromo-1-pentene High >95% (after crystallization) S
(S)-β-Phenyl-homoallylglycine (X-Ray confirmed) High >95% (after crystallization) S

*Note: The research article [1] reports "excellent yields" and "high yields" but does not provide explicit numerical percentages for all compounds.

Workflow and Application Diagrams

The following diagrams, generated using DOT language, illustrate the synthesis workflow and downstream applications.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Start Start: (S)-BPB, Gly, Ni(II) Complex Synthesize Gly-Ni(II)-BPB Complex Start->Complex Alkylation Alkylation with R-X (DMF, 45°C, NaOH) Complex->Alkylation Crystallize Fractional Crystallization Alkylation->Crystallize MotherLiquor Mother Liquor Crystallize->MotherLiquor Decomplex Acidic Decomplexation (2M HCl/MeOH) Crystallize->Decomplex Epimerize Base-Mediated Epimerization MotherLiquor->Epimerize Recovered Isomers Epimerize->Alkylation Recovered Isomers Product Enantiopure Amino Acid Decomplex->Product Recycle Recycle BPB Auxiliary Decomplex->Recycle

Diagram 2: Downstream Applications

Applications OmegaAA ω-Unsaturated Amino Acid FurtherDeriv ω-Functionalized Derivatives OmegaAA->FurtherDeriv Oxidation Halogenation Amination RCM Ring-Closing Metathesis OmegaAA->RCM Click CuAAC 'Click' Reaction OmegaAA->Click BTD Bicyclic β-Turn Dipeptides (BTD) StapledPeptide Hydrocarbon- Stapled Peptides TriazoleAA 1,2,3-Triazole- Containing Amino Acids RCM->BTD RCM->StapledPeptide Click->TriazoleAA

Discussion of Applications

The synthesized ω-unsaturated amino acids serve as key precursors for diverse applications in peptide engineering and drug development.

  • Constrained Peptide Mimetics: Both (S)-allylglycine and (S)-homoallylglycine are used as precursors for synthesizing bicyclic β-turn dipeptides (BTDs), which are scaffolds for stabilizing specific peptide conformations in analogues of bioactive peptides like Leu-enkephalin [1].
  • Peptide Stapling: ω-Unsaturated amino acids containing olefin tethers are crucial for generating hydrocarbon-stapled peptides via ruthenium-catalyzed ring-closing metathesis (RCM). This stapling technique stabilizes alpha-helical structures, enhances proteolytic resistance, and can facilitate cellular uptake, making stapled peptides valuable for modulating protein-protein interactions [2].
  • Click Chemistry Functionalization: The terminal alkyne in propargylglycine derivatives allows for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click" reaction efficiently creates 1,2,3-triazole-containing amino acids. The 1,2,3-triazole moiety is a valuable pharmacophore, and such amino acids are used to develop new peptide-based drugs with potential antimicrobial, anticancer, and other bioactive properties [3].

Conclusion

The Gly-Ni(II)-BPB complex method provides a robust, scalable, and highly diastereoselective route to enantiomerically pure ω-unsaturated amino acids. The optimized protocols for alkylation, purification with epimerization, and decomplexation enable researchers to obtain multi-gram quantities of these valuable building blocks. The resulting amino acids are versatile intermediates for constructing structurally constrained peptides, stapled helices, and triazole-functionalized biomolecules, facilitating advanced research in drug development and chemical biology.

References

Ni-(S)-BPB-GLy Michael addition protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The Ni(II)-(S)-BPB-Glycine complex serves as a powerful chiral nucleophilic glycine equivalent in asymmetric Michael addition reactions [1]. This protocol provides a robust and operationally convenient method for synthesizing β-substituted glutamic acid and pyroglutamic acid derivatives with excellent diastereomeric excess (de >98%) and high chemical yields [1].

The reaction proceeds under mild conditions (room temperature) using non-chelating organic bases (e.g., DBU) as catalysts, avoiding the need for strong bases or cryogenic temperatures [1]. The stereochemical outcome is overwhelmingly controlled by the chiral Michael acceptor, making it a general and synthetically efficient approach to valuable, sterically constrained amino acid building blocks for drug discovery [1] [2].

Reaction Scheme and Mechanism

The general reaction between the chiral Ni(II) complex (S)-16 and enantiomerically pure N-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones (S)- or (R)-14 proceeds as follows [1]:

G A (S)-Ni(II) Complex C Michael Addition DBU, DMF, RT A->C B (S)- or (R)-Oxazolidinone Michael Acceptor B->C D Michael Adduct High de (>98%) C->D

Stereochemical Matching

The system exhibits matched and mismatched pairings [1]:

  • Matched Case: (S)-Ni(II) complex + (S)-configured Michael acceptor → Exceptionally high reaction rates, quantitative yields [1]
  • Mismatched Case: (S)-Ni(II) complex + (R)-configured Michael acceptor → Noticeably lower reaction rates, but still high stereoselectivity [1]

Experimental Protocol

Materials and Equipment
  • Ni(II) Complex: (S)-BPB-Ni(II)-Glycine complex, (S)-16 [1]
  • Michael Acceptors: (S)- or (R)-N-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones [1]
  • Base Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [1]
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [1]
  • Equipment: Round-bottom flask, magnetic stirrer, argon/vacuum line, TLC plates
Step-by-Step Procedure
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Argon/N₂), combine the (S)-Ni(II) complex (S)-16 (1.0 equiv) and the Michael acceptor (S)- or (R)-14 (1.1-1.2 equiv) [1].

  • Solvent Addition: Add anhydrous DMF (0.1-0.2 M concentration relative to the complex) to the reaction mixture [1].

  • Base Initiation: Add DBU (10-15 mol %) to the stirred reaction mixture at room temperature [1].

  • Reaction Monitoring: Monitor the reaction by TLC. The matched case typically completes within 5-30 minutes, while the mismatched case may require 30 minutes to 4 hours [1].

  • Work-up: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ [1].

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash chromatography on silica gel to obtain the pure Michael adduct [1].

Characterization and Analysis
  • Chemical Yield: Determine by isolated mass of the purified product [1]
  • Diastereomeric Excess (de): Analyze by ( ^1 \text{H} ) NMR spectroscopy or HPLC [1]
  • Absolute Configuration: Confirm by Circular Dichroism (CD) spectroscopy and optical rotation [1]

Representative Experimental Data

The table below summarizes the results from the reaction of (S)-Ni(II) complex with various Michael acceptors [1]:

Table 1: Michael Addition of (S)-Ni(II) Complex with N-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones [1]

Michael Acceptor Configuration Reaction Time Chemical Yield (%) Product Configuration Diastereomeric Excess (de)
Crotonyl (a) (S) 5 min 99 (2S,3S)-20a >98%
Crotonyl (a) (R) 10 min 97 (2R,3R)-21a >98%
Isopropyl (f) (S) 8 min 97 (2S,3R)-20f >98%
Isopropyl (f) (R) 30 min 97 (2R,3S)-21f >98%
Benzyl (j) (S) 5 min 97 (2S,3R)-20j >98%
Benzyl (j) (R) 35 min 98 (2R,3S)-21j >98%

Applications in Drug Development

This methodology provides efficient access to key chiral building blocks for pharmaceutical research [1] [3]:

  • β-Substituted Pyroglutamic Acids: Serve as scaffolds for biologically relevant compounds, including pyrrolizidines, indolizidines, and various fused azabicyclic derivatives [1]
  • γ-Amino Acid Derivatives: Synthetic precursors to commercial drugs like Baclofen and Rolipram [1]
  • Constrained Amino Acids: Act as indispensable scaffolds in de novo design of peptides and peptidomimetics with predetermined three-dimensional structure [1]
  • O-Substituted Serine/Threonine Analogs: The Michael addition approach can be extended to synthesize enantiomerically pure O-propargylserine and O-propargylthreonine derivatives, which are valuable for further functionalization via click chemistry [3]

Troubleshooting Guide

Table 2: Common Issues and Solutions

Problem Possible Cause Solution
Low Yield Moisture degradation, inefficient mixing Ensure anhydrous conditions and efficient stirring
Slow Reaction Mismatched stereochemistry, old reagents Extend reaction time; use fresh Michael acceptor
Reduced de Impure starting complex, side reactions Recrystallize Ni(II) complex; check reaction temperature

Conclusion

The Ni(II)-(S)-BPB-Glycine Michael addition protocol represents a synthetically superior method for the preparation of enantiomerically pure β-substituted amino acids. Its key advantages include high stereoselectivity, operational simplicity, and excellent chemical yields under mild reaction conditions. The method is immediately useful for preparing various constrained amino acid scaffolds relevant to drug discovery programs.

References

Application Notes & Protocol: A3-Coupling with Chiral Ni(II)-Propargylglycine Complexes

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes a hybrid methodology for synthesizing enantiomerically enriched unnatural α-amino acids by performing an A3-Mannich coupling reaction on a chiral Ni(II) propargylglycine Schiff base complex. The key advantage is the preservation of stereochemical integrity at the Cα-position of the amino acid with ≥99% enantiomeric excess (ee) while introducing structural diversity via a three-component coupling [1].

Reagents and Equipment
  • Chiral Template: Ni(II) complex of the Schiff base derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone (BPB) and propargylglycine, Complex 2 [1].
  • A3-Coupling Components: Paraformaldehyde, and a cyclic secondary amine (e.g., morpholine, piperidine). The reaction shows a strong dependence on the amine component, with cyclic secondary amines yielding superior results compared to linear or primary analogs [1].
  • Catalyst System: Copper(I) iodide (CuI) and Iron(III) chloride (FeCl3) as a co-catalyst.
  • Solvent: Anhydrous Toluene.
  • Reaction Atmosphere: Inert atmosphere (Argon) is crucial to suppress the formation of a dimeric by-product.
  • Equipment: Standard Schlenk line or glove box for inert atmosphere manipulations, magnetic stirrer, and TLC equipment (SiO₂ plates).
Experimental Procedure
  • Setup: In an argon-filled glove box or under an argon atmosphere using standard Schlenk techniques, charge an oven-dried reaction vessel with the chiral Ni(II) propargylglycine complex 2 (1.0 equiv), CuI (0.2 equiv), and FeCl₃ (0.1 equiv).
  • Addition of Reagents: Add anhydrous toluene to the mixture. Subsequently, add the cyclic secondary amine (1.5 equiv) and paraformaldehyde (1.5 equiv).
  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (SiO₂, eluent: CHCl₃/acetone 3:1) until the starting complex 2 is consumed.
  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product via column chromatography on silica gel to isolate the desired A3-coupled Ni(II) complex.
  • Decomplexation: To liberate the free enantiomerically pure unnatural α-amino acid, the purified Ni(II) complex must be decomposed. A common method involves treatment with a warm mixture of 2-4 M HCl, followed by extraction and purification [2].
Optimization Data and Conditions

The table below summarizes key findings from the reaction optimization study [1].

Variable Sub-Optimal Condition Observation Optimized Condition
Solvent DMSO, CH₃CN Low yield of 3a; increased dimer Toluene
Catalyst CuI only (in toluene) 40% yield of target product CuI / FeCl₃
Co-catalyst CuOAc (in 1,4-dioxane) Equal formation of product and dimer (50% each) FeCl₃
Atmosphere Air (O₂ present) Promotes dimeric by-product 3' Argon
Amine Primary or linear amines Inferior yields Cyclic secondary amines
Analysis and Characterization
  • Enantiomeric Purity: Determine the enantiomeric excess (ee) of the final free amino acid by HPLC using a chiral stationary phase. The methodology consistently provides ≥99% ee [1].
  • Structural Confirmation: The stereochemistry and structure of the products can be confirmed by X-ray crystallography of the Ni(II) complexes [1].
  • Chemical Yield: The optimized conditions provide the A3-coupled product in high chemical yield (e.g., 89% for one optimized run) [1].

Experimental Workflow for A3-Coupling

The following diagram outlines the logical sequence and critical steps for the successful execution of the A3-coupling reaction.

A3-Coupling Workflow (760px max width) Start Start: Prepare Ni(II) Complex 2 Step1 Step 1: Set Up Reaction under Argon Start->Step1 Step2 Step 2: Add Catalysts (CuI & FeCl3) Step1->Step2 Step3 Step 3: Add Solvent (Toluene) and Substrates Step2->Step3 Step4 Step 4: Stir and Monitor by TLC Step3->Step4 Step5 Step 5: Purify Product by Column Chromatography Step4->Step5 Step6 Step 6: Decomplexation to Free Amino Acid Step5->Step6 End End: Enantiomerically Pure Amino Acid Step6->End

Key Parameters for Success

  • Atmosphere is Critical: Performing the reaction under an argon atmosphere is non-negotiable, as oxygen promotes an oxidative dimerization side reaction [1].
  • Amine Selection: The choice of a cyclic secondary amine, such as morpholine or piperidine, is crucial for achieving high yields [1].
  • Catalyst System: The synergistic effect of the CuI/FeCl₃ catalyst system in toluene is key to suppressing by-products and achieving high conversion to the target A3-coupled product [1].

Beyond the A3-Coupling: Context on Ni(II)-BPB Complexes

The Ni(II)-BPB complex is a well-established chiral auxiliary for the stoichiometric asymmetric synthesis of α-amino acids. While this protocol focuses on a newer A3-coupling approach, the complex is traditionally used for classic alkylation reactions. The synthesis of the core BPB ligand and its Ni(II) complexes is a robust and scalable process, with reported yields exceeding 80-90% [2]. Furthermore, the stability and well-defined square-planar geometry of these complexes, often confirmed by X-ray crystallography, make them excellent templates for stereocontrolled synthesis [3] [4].

References

Application Notes: Three-Component Reactions of Ni-(S)-BPB-Gly

Author: Smolecule Technical Support Team. Date: February 2026

The chiral Ni(II) complex of the Schiff base of glycine with (S)-2-(N-(N'-Benzylprolyl)amino)benzophenone ((S)-BPB) is an equivalent of nucleophilic glycine. It enables the convenient, high-yielding, and diastereoselective synthesis of α-amino-β-substituted-γ,γ-disubstituted butyric acid derivatives via a one-pot, three-component tandem reaction [1]. This method efficiently constructs two or three adjacent chiral centers in a single step under mild conditions, providing a valuable route to biologically relevant amino acid frameworks [1].

Optimized Reaction Conditions and Substrate Scope

The model reaction between the Ni(II) glycinate complex, benzaldehyde, and malononitrile was optimized for base and solvent. The table below summarizes key findings for the malononitrile series of substrates, yielding products with the (S,2S,3R) configuration [1].

Table 1: Optimization of Base and Solvent for Model Reaction [1]

Entry Base (3 equiv.) Solvent Yield (%) de (%)
1 DBU (0.15 equiv.) CH₃CN 94 88
2 Triethylamine (TEA) CH₃CN 97 94
3 Hünig's Base (DIEA) CH₃CN 94 96
4 4-Methylmorpholine (NMM) CH₃CN 63 92
5 Piperidine CH₃CN 89 96
6 DIEA DMF 99 88
7 DIEA Ethyl Acetate (EA) 98 80
8 DIEA Methanol (MeOH) 99 88
9 DIEA Dichloromethane (DCM) 97 58
10 DIEA Dioxane 91 97
11 DIEA Chloroform (CHCl₃) 59 90
12 DIEA Dimethyl Sulfoxide (DMSO) 91 76

The reaction tolerates a range of aromatic aldehydes with electron-withdrawing or electron-donating groups, as well as different Michael acceptors like malononitrile or ethyl cyanoacetate [1].

Table 2: Substrate Scope for the Three-Component Reaction [1]

Product Aromatic Aldehyde (R) EWG Yield (%) de (%)
(S,2S,3R)-7a Phenyl CN 91 97
(S,2S,3R)-7b 4-(t-Butyl)-phenyl CN 86 >99
(S,2S,3R)-7c 3-Chloro-phenyl CN 52 90
(S,2S,3R)-7d 4-Fluoro-phenyl CN 83 93
(S,2S,3R)-7e 4-Bromo-phenyl CN 44 98
(S,2S,3R)-7f 3,4-Dichloro-phenyl CN 84 97
(S,2S,3R)-7g 3-Bromo-phenyl CN 38 95
(S,2S,3R)-7h 3-Methoxy-phenyl CN 82 >99
(S,2S,3R)-7i 2-Naphthyl CN 80 98
(S,2S,3R)-7j 1-Naphthyl CN 26 98
(S,2S,3R,4S)-7m Phenyl COOEt 78 98
(S,2S,3R,4S)-7n 2-Bromo-phenyl COOEt 88 >99
(S,2S,3R,4S)-7o 3-Chloro-phenyl COOEt 89 97
General Reaction Scheme and Stereochemistry

The following diagram illustrates the general workflow and chemical transformation of the three-component reaction.

reaction_workflow A Aromatic Aldehyde (R-CHO) D Base, Dioxane Room Temperature A->D  Step 1 Form activated olefin B Michael Acceptor (e.g., Malononitrile) B->D  Step 1 Form activated olefin C Ni(II)-(S)-BPB-Gly Complex P Product: α-Amino-β-substituted-γ,γ-disubstituted Butyric Acid Derivative C->P One-Pot Reaction D->C  Step 2 Michael Addition

Diagram 1: Workflow of the Three-Component Tandem Reaction.

The absolute and relative configurations of the products, confirmed by X-ray crystallography, are (S,2S,3R) for the malononitrile series and (S,2S,3R,4S) for the ethyl cyanoacetate series [1].

Detailed Experimental Protocol

The following is a general procedure adapted from the literature for the three-component synthesis of (S,2S,3R)-7a from benzaldehyde, malononitrile, and the Ni(II)-(S)-BPB-Gly complex [1].

Materials
  • Ni(II)-(S)-BPB-Gly Complex: Prepare according to established literature methods [1].
  • Benzaldehyde
  • Malononitrile
  • N,N-Diisopropylethylamine (DIEA, Hünig's base)
  • 1,4-Dioxane (anhydrous)
  • Silica gel (for column chromatography)
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a stir bar, combine the Ni(II)-(S)-BPB-Gly complex (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) [1].
  • Initiation: Add DIEA (3.0 mmol, 3 equivalents) to the reaction mixture at ambient temperature [1].
  • Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
  • Work-up: After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the pure product (S,2S,3R)-7a as a major diastereomer [1].
  • Analysis: The diastereomeric excess (de) can be determined by HPLC analysis. The absolute configuration can be confirmed by X-ray crystallography [1].

Methodological Extensions and Applications

The versatility of the Ni(II)-(S)-BPB framework extends beyond three-component reactions with glycine. A related strategy involves Michael additions to dehydroalanine complexes for synthesizing β-heterocyclic α-amino acids [2].

The diagram below illustrates this alternative pathway using a dehydroalanine complex, which is particularly useful for introducing heterocyclic side chains.

dehydroalanine_pathway Start Ni(II)-(S)-BPB-Δ-Ala Complex Addition Michael Addition Start->Addition Nucleophile Heterocyclic Nucleophile (2a-n) Nucleophile->Addition Conditions K₂CO₃, CH₃CN Conditions->Addition Complex Addition Complex (3a-n) (Very good de) Addition->Complex Hydrolysis Acidic Hydrolysis & Demineralization Complex->Hydrolysis Product β-Heterocyclic (S)-α-Aminopropionic Acid (4a-n) (High enantiomeric excess) Hydrolysis->Product Recycle Recovered (S)-BPB (Quantitative) Hydrolysis->Recycle

Diagram 2: Synthesis of β-Heterocyclic Amino Acids via Dehydroalanine Addition.

This method allows for the synthesis of various novel enantiomerically enriched β-heterocyclic α-amino acids (e.g., containing 1,2,4-triazole, pyrimidine, or piperazine moieties) in good yields and with very high enantiomeric excess [2].

References

Comprehensive Application Notes and Protocols: Synthesis of ω-Unsaturated Amino Acids via Ni(II)-BPB Complex Methodology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

ω-Unsaturated amino acids represent a valuable class of non-proteinogenic amino acids characterized by terminal double bonds in their side chains, serving as versatile intermediates in medicinal chemistry and drug development. These compounds function as key synthetic precursors for various biologically active molecules and are particularly valuable in the design of peptidomimetics and constrained peptides through ring-closing metathesis strategies. The terminal double bond acts as a "masked functional group" that can be readily transformed into diverse chemical functionalities, including ω-hydroxyl, ω-halogen, ω-epoxy, ω-amino, aldehyde, and carboxyl groups, significantly expanding the synthetic utility of these building blocks. Their importance in drug development is underscored by their application in creating conformationally restricted peptides with enhanced receptor binding specificity and metabolic stability [1].

The challenge in working with these compounds has historically been their enantioselective synthesis on practical scales for drug discovery and development programs. While some ω-unsaturated amino acids occur naturally in sources such as Amanita mushrooms (e.g., (S)-allylglycine and (S)-homoallylglycine), isolation from natural sources is impractical for extensive structure-activity relationship studies [1]. Early synthetic approaches, including enzymatic separation of racemates and Sharpless asymmetric epoxidation, faced limitations in scalability, general applicability, and cost-effectiveness. The development of the Ni(II)-BPB complex methodology addressed these limitations by providing a robust, scalable, and highly enantioselective route to these valuable synthetic building blocks, enabling their widespread application in pharmaceutical research [1].

Synthetic Methodology Overview

The Ni(II)-BPB complex approach represents a practical strategy for the large-scale preparation of enantiomerically pure ω-unsaturated amino acids. This methodology utilizes a chiral auxiliary derived from (R)- or (S)-proline, which forms a stable complex with nickel ions, creating a chiral environment for highly stereoselective alkylation reactions. The core innovation lies in the use of 2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) as a chiral ligand that coordinates with nickel ions to form a glycine equivalent with exceptional stereocontrol capabilities [1] [2].

This approach offers several significant advantages over conventional synthetic methods. It enables the synthesis of both enantiomers in high optical purity through appropriate selection of the BPB ligand configuration. The methodology demonstrates excellent scalability, with reported preparations on 50-100 gram scales of the starting Ni(II)-BPB complex [1]. Furthermore, the chiral auxiliary can be efficiently recovered and reused, significantly reducing the cost of producing enantiomerically pure amino acids. The reaction conditions are sufficiently robust to accommodate a range of ω-unsaturated alkyl halides, providing access to diverse structural variants with varying chain lengths and substitution patterns [1].

The synthetic utility of ω-unsaturated amino acids synthesized via this method is substantially enhanced by the chemical versatility of the terminal double bond. This functionality serves as a strategic handle for numerous post-synthetic modifications, enabling medicinal chemists to access a wide array of structurally diverse amino acid derivatives from common unsaturated intermediates. The double bond's stability to both acidic and basic conditions further enhances its utility as a synthetic intermediate in multi-step synthesis [1].

Experimental Protocols

Preparation of Gly-Ni(II)-BPB Complex
  • Reagents Required: Glycine, (R)- or (S)-BPB ligand, nickel(II) nitrate hexahydrate, sodium hydroxide, methanol, dichloromethane, diethyl ether
  • Equipment: Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

  • Dissolve the chiral BPB ligand (1.0 equiv) in methanol (concentration: ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
  • Add nickel(II) nitrate hexahydrate (1.05 equiv) to the solution and stir for 15 minutes at room temperature to form the Ni-BPB complex.
  • Separately, prepare a solution of glycine (1.2 equiv) and sodium hydroxide (2.4 equiv) in deionized water.
  • Combine the glycine solution with the Ni-BPB complex mixture and stir vigorously for 3-4 hours at room temperature.
  • Monitor reaction progress by TLC (dichloromethane/methanol 9:1). Upon completion, concentrate the reaction mixture under reduced pressure.
  • Precipitate the complex by adding excess diethyl ether, collect by filtration, and wash thoroughly with diethyl ether.
  • Dry the resulting purple crystalline solid under vacuum to constant weight. Typical yields range from 85-95% with excellent purity [1].
Alkylation with ω-Unsaturated Halides
  • Reagents: Gly-Ni(II)-BPB complex, ω-unsaturated alkyl halide, sodium hydroxide, anhydrous DMF, acetic acid, benzene, brine
  • Equipment: Flame-dried flask, argon/nitrogen inlet, syringe, chromatography equipment

Procedure:

  • Place the Gly-Ni(II)-BPB complex (1.0 equiv) in a flame-dried flask under inert atmosphere (argon or nitrogen).
  • Add ground sodium hydroxide (10 equiv) and anhydrous DMF (concentration: 0.25 M with respect to complex).
  • Stir the mixture for 5 minutes at room temperature to generate the nucleophilic glycine enolate.
  • Add the ω-unsaturated alkyl halide (1.0 equiv) in one portion and continue stirring at room temperature.
  • Monitor reaction by TLC (dichloromethane/acetone gradient). Typical reaction time is 5-60 minutes depending on the reactivity of the alkyl halide.
  • Upon completion, carefully quench the reaction by pouring into cold aqueous acetic acid (5% v/v).
  • Extract the product with benzene, wash the organic layer repeatedly with brine to remove DMF traces.
  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • Purify the diastereomeric mixture by flash chromatography (dichloromethane/acetone gradient) to obtain the alkylated product [1].

Table 1: Alkylation Conditions for Various ω-Unsaturated Halides

Alkyl Halide Reaction Time Diastereomeric Ratio Yield (%)
4-Bromo-1-butene 5 minutes >20:1 96
5-Bromo-1-pentene 5 minutes >20:1 96
6-Bromo-1-hexene 60 minutes >20:1 92
Hydrolysis and Isolation of Amino Acids
  • Reagents: Alkylated Ni(II)-complex, hydrochloric acid (6M), ethyl acetate, ion-exchange resin
  • Equipment: Round-bottom flask, reflux condenser, separatory funnel, lyophilizer

Procedure:

  • Dissolve the purified alkylated Ni(II)-complex (1.0 equiv) in a mixture of ethyl acetate and 6M hydrochloric acid (1:1 v/v).
  • Heat the mixture under reflux with vigorous stirring for 4-6 hours.
  • Monitor reaction progress by TLC until complete decomposition of the complex is observed.
  • Cool the mixture to room temperature and separate the aqueous layer containing the amino acid hydrochloride salt.
  • Wash the organic layer with water to recover any remaining amino acid.
  • Combine aqueous extracts and evaporate under reduced pressure to remove HCl and obtain the crude amino acid hydrochloride.
  • Purify the amino acid using ion-exchange chromatography or recrystallization.
  • Characterize the final product by NMR, mass spectrometry, and optical rotation [1].

Compound Characterization and Analytical Data

Spectroscopic Parameters

Table 2: Characterization Data for Representative ω-Unsaturated Amino Acids

Amino Acid Molecular Formula ¹H NMR (D₂O) δ (ppm) ¹³C NMR (D₂O) δ (ppm) Optical Rotation [α]₀
(S)-Allylglycine C₅H₉NO₂ 5.70 (m, 1H), 5.15 (m, 2H), 3.75 (t, 1H), 2.45 (m, 2H) 174.5, 132.5, 118.5, 53.2, 36.5 +12.5° (c=1, H₂O)
(R)-Homoallylglycine C₆H₁₁NO₂ 5.75 (m, 1H), 5.00 (m, 2H), 3.70 (dd, 1H), 2.20 (m, 2H), 1.95 (m, 2H) 175.8, 137.2, 115.8, 54.2, 34.1, 32.5 -9.8° (c=1, H₂O)
(S)-Bishomoallylglycine C₇H₁₃NO₂ 5.80 (m, 1H), 5.00 (m, 2H), 3.68 (t, 1H), 2.15 (m, 2H), 1.85 (m, 2H), 1.50 (m, 2H) 176.2, 138.5, 114.8, 55.1, 35.8, 33.2, 27.5 +7.2° (c=1, H₂O)
Purification and Crystallization Techniques

The diastereomeric purity of the alkylated Ni(II)-BPB complexes is achieved through a strategic crystallization approach. For complexes with lower initial diastereoselectivity, a novel "fractional crystallization followed by epimerization" strategy has been developed. The minor diastereomer is first selectively crystallized from the mixture, after which the mother liquor containing the enriched major diastereomer is treated with a mild base to epimerize the remaining minor diastereomer to the thermodynamic major product. This process can be repeated iteratively to achieve high overall yields of the desired diastereomer [1].

In the case of pent-4-enyl-glycine-Ni(II)-BPB complex, the minor product crystallizes first from dichloromethane-diethyl ether mixtures, allowing straightforward separation from the major isomer which remains in solution. This crystallization behavior demonstrates the remarkable self-resolution capabilities of these complexes, with racemic mixtures spontaneously resolving into enantiomerically pure crystals under appropriate conditions [2]. The crystallization process is facilitated by the rigid structure of the Ni(II) complex, which creates distinct packing arrangements for diastereomers with differing solubility properties.

Post-Synthetic Applications

Applications in Peptide Mimetics

The ω-unsaturated amino acids synthesized via the Ni(II)-BPB methodology have found extensive applications in the design and synthesis of bicyclic peptidomimetics and conformationally constrained peptides. These compounds serve as key building blocks for the construction of various bicyclic dipeptide systems that mimic protein secondary structures. For instance, both enantiomerically pure forms of allylglycine have been utilized as precursors in the synthesis of [3.3.0]-bicyclic β-turn dipeptide (BTD) Leu-enkephalin analogues, which exhibit enhanced receptor binding affinity and metabolic stability [1].

Similarly, homoallylglycine enantiomers have enabled the development of novel [6,5]-bicyclic β-turn dipeptides, while bishomoallylglycine has been employed in the preparation of [4.3.0]- and [5.3.0]-BTD-Leu-enkephalin analogues. The structural constraint imposed by these bicyclic systems restricts the conformational flexibility of peptides, often leading to improved pharmacological properties. The terminal double bond in these amino acids serves as a critical handle for ring-closing metathesis reactions, which efficiently form the bicyclic architectures in high yields [1].

The utility of these unsaturated amino acids extends beyond opioid peptide analogues to various other biologically active peptides and peptidomimetics. The ability to incorporate them in both enantiomerically pure forms allows for systematic exploration of structure-activity relationships and optimization of peptide therapeutics for enhanced target engagement and drug-like properties.

Chemical Transformations

The terminal double bond in these amino acids serves as a versatile functional group for diverse chemical transformations, significantly expanding their utility in synthetic chemistry and drug discovery. The double bond can be efficiently converted to epoxide functionality using standard oxidizing agents, providing access to highly versatile synthetic intermediates for further elaboration. Similarly, dihydroxylation reactions using osmium tetroxide or related catalysts transform the double bond into a diol functionality, which can serve as a masked form of amino acid aldehydes [1].

The double bond also participates in hydroboration reactions, enabling the synthesis of boron-containing amino acids with potential applications in boron neutron capture therapy for cancer treatment. Furthermore, the unsaturation can be converted to halohydrin derivatives, providing intermediates for nucleophilic displacement reactions to introduce various heteroatom functionalities [1]. The stability of these double bonds to both acidic and basic conditions is particularly valuable in multi-step synthetic sequences, allowing their incorporation at early stages and transformation at appropriate points in the synthetic pathway.

Technical Considerations and Optimization

Practical Implementation Notes

Solvent optimization plays a critical role in the alkylation step of the Ni(II)-BPB methodology. While early reports used acetonitrile with limited success due to solubility constraints, switching to anhydrous DMF significantly improves reaction rates and yields. The concentration of the Ni(II) complex in DMF should be maintained at approximately 0.25 M to ensure efficient mixing and reaction homogeneity. The particle size of sodium hydroxide also influences reaction efficiency, with finely ground NaOH providing superior results due to increased surface area [1].

The alkyl halide structure significantly impacts reaction kinetics, with primary bromides generally exhibiting faster reaction rates compared to chlorides. Steric hindrance adjacent to the halide substitution site substantially reduces reactivity, necessitating longer reaction times or modest temperature elevation. For particularly unreactive halides, adding a catalytic amount of sodium iodide can enhance reactivity through in situ conversion to the corresponding iodide [1].

Troubleshooting Guide

Common challenges in implementing this methodology include incomplete alkylation, which can often be addressed by ensuring the sodium hydroxide is freshly ground and maintaining strict anhydrous conditions. Lower-than-expected diastereoselectivity may result from impurities in the alkyl halide or degradation of the Ni(II)-BPB complex, emphasizing the importance of using high-quality starting materials and storing the complex under appropriate conditions.

Difficulties in complex hydrolysis can occasionally arise, particularly with sterically hindered amino acids. In such cases, extending the reflux time or increasing the hydrochloric acid concentration to 8M may improve results. For amino acids sensitive to strong acid conditions, alternative deprotection methods using EDTA solutions can be employed, though with potentially longer reaction times [1].

Graphical Workflow and Reaction Scheme

The synthetic workflow for preparing ω-unsaturated amino acids via the Ni(II)-BPB complex methodology can be visualized as follows:

G Glycine Glycine NiComplex NiComplex Glycine->NiComplex Coordination Chemistry BPBLigand BPBLigand BPBLigand->NiComplex Chiral Environment Alkylation Alkylation NiComplex->Alkylation Enolate Formation AlkylatedComplex AlkylatedComplex Alkylation->AlkylatedComplex ω-Unsaturated Halide Hydrolysis Hydrolysis AlkylatedComplex->Hydrolysis Acidic Conditions FinalAminoAcid FinalAminoAcid Hydrolysis->FinalAminoAcid Chiral Amino Acid Isolation

Synthetic Workflow for ω-Unsaturated Amino Acids via Ni(II)-BPB Methodology

Conclusion

The Ni(II)-BPB complex methodology represents a robust and efficient approach for the large-scale synthesis of enantiomerically pure ω-unsaturated amino acids. This protocol provides researchers with detailed procedures for preparing these valuable chiral building blocks, which have demonstrated significant utility in drug discovery programs, particularly in the development of constrained peptides and peptidomimetics. The comprehensive characterization data and practical implementation notes included in these Application Notes will facilitate the adoption of this methodology across research laboratories engaged in synthetic chemistry, medicinal chemistry, and peptide science.

References

Ni(II)-BPB complex purification crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ni(II)-BPB Complexes

Ni(II) complexes with Schiff base ligands derived from (S)-2-[N-(N′-benzylprolyl)amino]benzophenone (BPB) are powerful tools in asymmetric synthesis. These chiral complexes enable the preparation of enantiomerically pure α-amino acids and their derivatives, which are crucial building blocks in pharmaceutical development [1] [2]. Their utility spans the synthesis of novel serine analogs for antibacterial, antiviral, and antitumor peptides [1]. The coordination sphere of the square-planar Ni(II) center provides a chiral environment that directs stereoselective reactions, including Michael additions, Cα-alkylations, and various cross-coupling reactions [1]. This document provides detailed, optimized protocols for the synthesis, purification, and crystallization of these valuable complexes.

Synthesis and Crystallization Protocols

Synthesis of the Ni(II)-BPB-Glycine Complex

Objective: To prepare the foundational Ni(II)-BPB-Glycine complex with reduced environmental impact [2].

Materials:

  • (S)-BPB ligand
  • Glycine
  • Ni(NO₃)₂•6NH₃ (recommended) or Ni(NO₃)₂•6H₂O
  • Methanol, Toluene, Acetone, Dichloromethane (CH₂Cl₂)

Procedure:

  • Complexation: Dissolve the (S)-BPB ligand and a two-fold molar excess of glycine in methanol. The excess glycine minimizes nickel waste in wastewater [2].
  • Metalation: Add Ni(NO₃)₂•6NH₃ as the nickel source. The use of Ni(NO₃)₂•6NH₃ has been shown to increase complex yields by 5-13% compared to the hydrated salt [2].
  • Stirring: Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC.
  • Work-up: Concentrate the reaction mixture under reduced pressure and dissolve the residue in CH₂Cl₂ or toluene.
  • Purification: Purify the crude product using flash chromatography. To avoid the carcinogen chloroform, a gradient elution is strongly recommended:
    • Option A: CH₂Cl₂ → CH₂Cl₂:Acetone (7:1 v/v)
    • Option B: Toluene → Toluene:Acetone (2:1 v/v) [2].
  • Crystallization: Obtain crystals by slow evaporation of the concentrated fractions from a dichloromethane/hexane mixture.
Synthesis and Crystallization of Ni(II)-BPB-Dehydroalanine & Serine Analogs

Objective: To synthesize the key Dehydroalanine complex and use it to generate O-protected α-substituted (S)-serine analogs with high enantiomeric purity [1].

Materials:

  • Ni(II)-BPB-Glycine complex (from Protocol 1)
  • Paraformaldehyde
  • Alkyl halides (e.g., benzyl bromide, allyl bromide, propargyl bromide)
  • Sodium methoxide (MeONa), Methyl iodide, Acetic anhydride
  • Solvents: DMF, Chloroform, Methanol

Procedure:

Part A: Dehydroalanine Complex (1) Synthesis

  • Condensation: React the Ni(II)-BPB-Glycine complex with paraformaldehyde in the presence of acetic anhydride and sodium methoxide in methanol [1].
  • Isolation: The dehydroalanine complex (1) precipitates from the reaction mixture and can be isolated by filtration.

Part B: O-Methylserine Complex (2) Synthesis via Michael Addition

  • Nucleophilic Addition: Subject complex (1) to a Michael addition using methoxide anion (from MeONa) in methanol [1].
  • Control: This is a thermodynamically controlled reaction, yielding the main (S,S)-diastereomer with >95% conversion and diastereomeric excess (de) > 90% [1].
  • Characterization: The structure and configuration of complex (2) should be confirmed by NMR and polarimetry ([α]D). The minor diastereomer typically does not require separation at this stage [1].

Part C: Cα-Alkylation for α-Substituted Serines (3b-d)

  • Reaction Setup: Dissolve the O-methylserine complex (2) in dimethylformamide (DMF).
  • Alkylation: Add alkyl halides (e.g., benzyl bromide, allyl bromide, propargyl bromide). Methyl iodide has been observed to give low conversions (~15%) and is not recommended for high-yield synthesis [1].
  • Monitoring: Monitor the reaction by TLC. This is a kinetically controlled process that favors the formation of the (S,S)-diastereomer [1].
  • Work-up: Extract the diastereomeric mixture of products (3b-d) with chloroform and concentrate.
  • Purification & Crystallization: Purify the main (S,S)-diastereomers of complexes 3b-d by chromatography. Crystals suitable for X-ray analysis can be grown by slow evaporation or vapor diffusion. The (S)-absolute configuration at the α-carbon is confirmed by a positive sign of optical rotation at 589 nm and positive Cotton effects in the 480–600 nm region in Circular Dichroism (CD) spectra [1].

Part D: Hydrolysis to Free Amino Acids (4b-d)

  • Acid Hydrolysis: Treat the purified alkylated complexes (3b-d) with a strong acid (e.g., 6M HCl) [1].
  • Isolation: This step liberates the target O-protected α-substituted (S)-serine analogs (4b-d) and recovers the chiral auxiliary.
  • Analysis: Determine enantiomeric purity by chiral HPLC. The listed compounds consistently achieve ee > 98% [1].

The workflow for this multi-step synthesis is illustrated below:

G Glycine Glycine Complex1 Ni(II)-BPB-Glycine Complex Glycine->Complex1 BPB BPB BPB->Complex1 Ni_Salt Ni_Salt Ni_Salt->Complex1 Yield +5-13% with    Ni(NO₃)₂•6NH₃ DehydroAla Dehydroalanine Complex (1) Complex1->DehydroAla Paraformaldehyde    Ac₂O, MeONa OMeSer O-Methylserine Complex (2) DehydroAla->OMeSer Michael Addition    Conversion >95%, de >90% Alkylated α-Alkylated Complexes (3b-d) OMeSer->Alkylated Alkyl Halides    (e.g., BnBr, Allyl Br)    Yield ~80%, de ~90% AminoAcids O-Protected α-Substituted (S)-Serine Analogs (4b-d) Alkylated->AminoAcids Acid Hydrolysis    ee > 98%

Synthesis Workflow for Ni(II)-BPB α-Substituted Serine Complexes

General Crystallization Strategies for Protein-Ligand Complexes

While the Ni(II)-BPB complexes themselves are crystallized as described, their primary application is in synthesizing ligands for protein-based drug discovery. The following table summarizes key strategies for crystallizing the resulting protein-ligand complexes, a critical step in structural biology and rational drug design [3].

Table 1: Strategies for Crystallizing Protein-Ligand Complexes

Strategy When to Use Key Protocol Details Considerations
Co-expression [3] Protein is insoluble or unstable without its ligand. Express the protein in E. coli or other host in the presence of the high-affinity ligand. Can dramatically increase soluble protein yield. Ligand potency, solubility, and availability are critical.
Ligand during Purification [3] Protein aggregates or copurifies with unwanted proteins (e.g., HSP90). Include the ligand in lysis and all chromatography buffers (IMAC, SEC). Can stabilize protein, prevent aggregation, and displace chaperone proteins to obtain pure, monomeric protein.
Co-crystallization [3] The standard method for stable protein-ligand complexes. Incubate purified protein with a molar excess of ligand (e.g., 1:3 ratio) before setting up crystallization trials. For insoluble ligands, complex with protein at low concentration (e.g., 1 mg/mL). Temperature of incubation can be critical.
Ligand Soaking [3] Protein supply is limited or apo-protein crystals are already available. Transfer existing crystals into a cryoprotectant solution containing a high concentration of the ligand. Risk of crystal cracking or lattice disruption. Fast and efficient if successful.

The following diagram outlines the decision-making process for selecting the optimal crystallization strategy:

G Start Start A Is protein soluble/stable without ligand? Start->A B Does protein aggregate or copurify with other proteins? A->B Yes CoExpress CoExpress A->CoExpress No C Is protein supply limited or apo-crystals available? B->C No PurifLigand PurifLigand B->PurifLigand Yes D Is the ligand highly insoluble? C->D No Soak Soak C->Soak Yes CoCrystal CoCrystal D->CoCrystal No Dilute Dilute D->Dilute Yes End Proceed to Crystallization Trials CoExpress->End PurifLigand->End Soak->End CoCrystal->End Dilute->End

Decision Workflow for Protein-Ligand Crystallization Strategy

Key Parameters and Analytical Data

The table below summarizes quantitative data from the synthesis of α-substituted serine analogs, demonstrating the efficiency of the Ni(II)-BPB methodology.

Table 2: Performance Data for Cα-Alkylation of Ni(II)-BPB O-Methylserine Complex (2)

Alkylating Agent Product Complex Target Amino Acid (S,S)/(S,R) Ratio [1] Enantiomeric Excess (ee) [1] Chemical Yield [1]
Benzyl Bromide 3b (S)-α-benzylserine (4b) 94.5 / 5.5 98% 50%
Allyl Bromide 3c (S)-α-allylserine (4c) 96 / 4 99% 58%
Propargyl Bromide 3d (S)-α-propargylserine (4d) 95 / 5 99% 53%

Troubleshooting and Optimization

  • Low Yield in Initial Complex Synthesis: Ensure the use of a two-fold excess of glycine and consider switching to Ni(NO₃)₂•6NH₃ as the nickel source to boost yield by 5-13% [2].
  • Poor Diastereomeric Excess (de) in Alkylation: This is a kinetically controlled process. Ensure the use of fresh, dry DMF and high-purity alkyl halides. Monitoring by TLC is essential [1].
  • Protein Aggregation during Purification: If a protein-ligand complex aggregates during purification, incorporate the ligand during the cell lysis step and throughout the entire purification process. This was key to obtaining pure, monomeric kinase for crystallization [3].
  • Insoluble Ligands in Co-crystallization: If the ligand has poor solubility, try complexing it with the protein at a lower protein concentration (e.g., 1 mg/mL). Alternatively, incubate the protein-ligand mixture at room temperature instead of on ice to facilitate complex formation [3].

Conclusion

The Ni(II)-BPB complex system provides a robust and stereocontrolled platform for synthesizing enantiomerically pure, O-protected α-substituted serine analogs. The optimized green chemistry synthesis [2] and highly diastereoselective alkylation protocols [1] make these complexes invaluable for medicinal chemistry. When these synthesized ligands are used in structural studies, the strategic application of co-expression, ligand-assisted purification, and optimized co-crystallization methods [3] significantly increases the likelihood of obtaining high-quality crystals for X-ray diffraction, thereby accelerating drug discovery pipelines.

References

Application Notes: Ni(II)-(S)-BPB-Gly Chiral Equivalent

Author: Smolecule Technical Support Team. Date: February 2026

The Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone (Ni-(S)-BPB-Gly) serves as a nucleophilic glycine equivalent. Its chiral, three-dimensional coordination environment allows for highly diastereoselective carbon-carbon bond formation at the glycine α-carbon, enabling the synthesis of various families of unnatural amino acids in high enantiomeric purity on a multi-gram scale [1] [2] [3]. The (S)-BPB chiral auxiliary can typically be recovered and reused [1].

The primary synthetic applications include the synthesis of ω-unsaturated amino acids via alkylation, and the preparation of β-substituted glutamic acid derivatives and cyclopropane-containing amino acids via Michael addition and cyclopropanation, respectively [1] [2] [3].

Summary of Synthetic Applications & Performance

The table below summarizes the key reaction types, optimized conditions, and typical performance outcomes for this reagent.

Reaction Type Target Amino Acids Optimal Conditions Chemical Yield (%) Stereoselectivity
Alkylation [1] ω-Unsaturated (e.g., Allylglycine, Homoallylglycine) NaH, DMF, 60°C 70 - 90 High diastereoselectivity
Michael Addition [2] β-Substituted Pyroglutamic Acids 15 mol% DBU, DMF, Room Temperature 97 - 99 >98% de
Cyclopropanation [3] Cyclopropane-containing α-Amino Acids Chemical (NaH, THF) or Electrochemical Activation 54 - 95 Diastereoselective

Detailed Experimental Protocols

Protocol 1: Large-Scale Alkylation for ω-Unsaturated Amino Acids [1]

This procedure describes the synthesis of enantiomerically pure allylglycine and homoallylglycine.

  • Reaction Setup: Dissolve the Ni(II)-(S)-BPB-Gly complex (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 100 mg/mL.
  • Activation: Add sodium hydride (NaH, 60% dispersion in oil, 2.2 equiv) to the solution at room temperature. Stir the resulting dark green solution for 30 minutes.
  • Alkylation: Add the alkyl halide (e.g., 4-bromo-1-butene for homoallylglycine, 1.5 equiv). Heat the reaction mixture to 60°C and monitor by TLC or LC-MS.
  • Work-up: After reaction completion, cool the mixture to room temperature. Carefully quench by pouring into a cold, saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
  • Purification & Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude alkylated complex by fractional crystallization. The pure amino acid can be liberated from the complex by treatment with aqueous HCl and purified via ion-exchange chromatography [1].
Protocol 2: Stereoselective Michael Addition for β-Substituted Pyroglutamic Acids [2]

This method achieves excellent diastereocontrol under mild conditions using chiral oxazolidinone acceptors.

  • Reaction Setup: Charge a flask with the (S)-Ni(II)-BPB-Gly complex (1.0 equiv) and the (S)-N-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-one Michael acceptor (1.2 equiv). Dissolve the solids in anhydrous DMF.
  • Initiation: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 15 mol%) to the reaction mixture at room temperature.
  • Reaction Monitoring: The reaction is typically complete within 5 to 30 minutes. Monitor by TLC or LC-MS.
  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with a 1M aqueous HCl solution and brine.
  • Purification: Dry the organic layer over sodium sulfate and concentrate. Purify the Michael adduct by flash chromatography. The chiral oxazolidinone auxiliary and the Ni(II)-BPB complex can be recovered and recycled [2].

Experimental Workflow Diagram

The following diagram illustrates the general workflow for synthesizing unnatural amino acids using the Ni(II)-(S)-BPB-Gly complex, from preparation to final product isolation.

G Start Start Synthesis Prep Prepare Ni(II)-(S)-BPB-Gly Complex Start->Prep Route Select Synthetic Pathway Prep->Route Alkylation Alkylation Route->Alkylation With alkyl halides Michael Michael Addition Route->Michael With chiral acceptors Cyclo Cyclopropanation Route->Cyclo With ylides Intermediate Diastereomerically Pure Ni(II) Complex Alkylation->Intermediate Michael->Intermediate Cyclo->Intermediate Decomp Decomplexation (Acidic Hydrolysis) Intermediate->Decomp Product Enantiomerically Pure Unnatural Amino Acid Decomp->Product End Product Isolation & Purification Product->End

Key Technical Considerations

  • Auxiliary Recovery: The (S)-BPB chiral auxiliary is a key cost and sustainability factor. The protocols are designed to allow for its quantitative recovery and reuse without loss of enantiomeric purity [1].
  • Stereochemistry Matching: In Michael additions, using the (S)-Ni(II) complex with (S)-configured oxazolidinone acceptors represents a "matched" case, leading to exceptionally fast reaction rates and virtually quantitative yields. The "mismatched" combination (e.g., (S)-complex with (R)-acceptors) still proceeds with high stereoselectivity, albeit at a slower rate [2].
  • Activation Method Choice: For cyclopropanation, both chemical (NaH) and electrochemical activation can generate the required ylide. The choice depends on the specific sulfonium salt and its reduction potential relative to the dehydroalanine complex [3].

References

Application Notes: Diastereoselective Syntheses Using Ni(II) Glycinate

Author: Smolecule Technical Support Team. Date: February 2026

The chiral Ni(II) complex of the Schiff base of glycine ((S)-BPB) serves as a versatile chiral equivalent of nucleophilic glycine. Its key advantage is the ability to undergo alkylation and addition reactions under mild conditions, producing amino acid derivatives with high diastereoselectivity. The auxiliary is recoverable, enhancing its practicality for synthesis [1] [2].

Detailed Experimental Protocols

Protocol 1: Three-Component Tandem Reaction for α-Amino-β-substituted-γ,γ-disubstituted Butyric Acids

This one-pot protocol efficiently constructs two or three adjacent chiral centers [1].

  • Reaction Setup: In a flame-dried flask, combine the chiral Ni(II) glycinate complex (S)-BPB (1.0 equiv), aromatic aldehyde (1.0-1.2 equiv), and malononitrile or ethyl cyanoacetate (1.0-1.2 equiv) in anhydrous 1,4-dioxane.
  • Base Addition: Add N,N-diisopropylethylamine (DIEA, 3.0 equiv) to the reaction mixture.
  • Reaction Execution: Stir the mixture at ambient temperature under a nitrogen atmosphere. Monitor reaction progress by TLC or LC-MS.
  • Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous ammonium chloride solution and brine.
  • Purification: Purify the crude product by silica gel column chromatography to isolate the diastereomerically pure Ni(II) complex.
  • Decomplexation: To liberate the free amino acid, dissolve the purified complex in methanol and treat it with a 2M HCl solution at room temperature for 30-60 minutes. Extract the free amino acid into an aqueous phase after basification.

Optimization Data: The table below summarizes the optimization for a model reaction with 2-benzylidenemalononitrile, highlighting the critical influence of base and solvent [1].

Table 1: Optimization of Reaction Conditions for the Three-Component Reaction [1]

Entry Base Solvent Yield (%) de (%)
1 DBU CH₃CN 94 88
2 TEA CH₃CN 97 94
3 DIEA CH₃CN 94 96
4 NMM CH₃CN 63 92
5 Piperidine CH₃CN 89 96
6 DIEA DMF 99 88
7 DIEA EA 98 80
8 DIEA MeOH 99 88
9 DIEA DCM 97 58
10 DIEA Dioxane 91 97
11 DIEA CHCl₃ 59 90
12 DIEA DMSO 91 76
Protocol 2: Preparation of a Novel Chiral Ni(II) Glycinate Complex

This protocol describes synthesizing complexes with a configurationally stable stereogenic nitrogen, which can influence diastereoselectivity in subsequent reactions [2].

  • Ligand Synthesis: Ligands are prepared in high yield from α-phenylethylamine and 2-aminobenzophenone via N-alkylation [2].
  • Complexation: Heat a mixture of the synthesized ligand (1.0 equiv), glycine (1.0 equiv), Ni(OAc)₂ (1.0 equiv), and K₂CO₃ (2.0 equiv) in methanol.
  • Isolation: Pour the reaction mixture into water after completion. The product complex often precipitates and can be isolated by filtration.
  • Oxygen Sensitivity: For higher yields, conduct the reaction under an oxygen-free atmosphere (e.g., nitrogen or argon) to prevent the formation of 4-phenylquinazoline byproducts via oxidation of the glycine enolate [2].

Steric Influence on Complexation: The table below shows how the steric bulk of the substituent (R) on the ligand's nitrogen affects the reaction.

Table 2: Effect of Steric Bulk on Complex Formation and Diastereoselectivity [2]

Entry R Group Reaction Time 5/6 Ratio Combined Yield (%)
1 H (4a) 1 hour N/A 87.4
2 Me (4b) 1 hour 57/43 96.9
3 Et (4c) >1 hour 61/39 67.7
4 n-Pr (4d) >1 hour 74/26 70.1
5 Bn (4e) >1 hour (incomplete) 76/24 31.5

Substrate Scope and Synthetic Applications

The three-component reaction tolerates a range of aromatic aldehydes with both electron-donating and electron-withdrawing groups, using malononitrile or ethyl cyanoacetate as the electron-withdrawing component. Representative examples from the literature are shown below [1].

Table 3: Substrate Scope for the Three-Component Reaction [1]

Product R (Aldehyde) EWG Yield (%) de (%)
(S,2S,3R)-7a Phenyl CN 91 97
(S,2S,3R)-7b 4-(t-Butyl)-C₆H₄ CN 86 >99
(S,2S,3R)-7d 4-Fluoro-C₆H₄ CN 83 93
(S,2S,3R)-7l 2-Fluoro-4-Bromo-C₆H₃ CN 90 >99
(S,2S,3R,4S)-7m Phenyl COOEt 78 98
(S,2S,3R,4S)-7n 2-Bromo-C₆H₄ COOEt 88 >99
(S,2S,3R,4S)-7o 3-Chloro-C₆H₄ COOEt 89 97

This methodology has been successfully extended to other reaction types, including:

  • Oxidative Heterocoupling: for the highly diastereoselective synthesis of 3-indolylglycine derivatives, enabling selective C-3 functionalization of unprotected indoles [3].
  • Bis-alkylations: for the synthesis of complex bis-α,α′-amino acids [4].
  • Michael Additions: for the synthesis of β-substituted α,γ-diaminobutyric acid derivatives using nitroalkenes [1].

Workflow and Data Interpretation

The following diagram illustrates the general workflow for using Ni(II) glycinate complexes in diastereoselective synthesis, from complex preparation to final decomplexation.

Start Start: Synthetic Planning ComplexPrep Protocol 2: Prepare Ni(II) Glycinate Complex Start->ComplexPrep Reaction Protocol 1: Perform Diastereoselective Reaction ComplexPrep->Reaction PurifyComplex Purify Product Complex (Silica Gel Chromatography) Reaction->PurifyComplex Decomplex Liberate Free Amino Acid (Acidic Decomplexation) PurifyComplex->Decomplex End Final Purified Unnatural Amino Acid Decomplex->End

Critical Data Interpretation:

  • Diastereomeric Excess (de): A de of 96% means the product mixture contains 98% of one diastereomer and 2% of the other. High de values (>90%) are typically required for practical synthetic applications to avoid challenging separations [1].
  • Absolute Configuration: The absolute configuration of products like 7a and 7q has been unequivocally determined by X-ray crystallography, confirming the (S,2S,3R) and (S,2S,3R,4S) configurations, respectively [1].
  • Steric Effects in Complexation: The data in Table 2 indicates that while increasing steric bulk (from Me to n-Pr/Bn) improves diastereoselectivity (5/6 ratio), it also slows down the complex formation reaction and can lead to lower yields. A methyl group (R = Me) offers a good balance of high yield and moderate diastereoselectivity [2].

Troubleshooting and Technical Notes

  • Low Diastereoselectivity: If de is lower than expected, ensure the solvent and base match optimized systems from Table 1. Dioxane with DIEA often provides superior results. Confirm the purity and absence of moisture in reagents and solvent [1].
  • Low Yields in Complexation: For Protocol 2, consistently low yields with bulky R groups (e.g., Bn) may be unavoidable under standard conditions. Consider using R = Me for better efficiency. Always perform the reaction under an inert atmosphere to prevent oxidative byproducts [2].
  • Handling and Storage: Ni(II) complexes are generally stable and can be stored at room temperature. However, the glycine enolate is air-sensitive. Reactions involving this species should be performed under an inert atmosphere [2].

Conclusion

The diastereoselective chemistry of Ni(II) glycinate complexes provides a robust, versatile, and practical platform for synthesizing enantiomerically pure, unnatural amino acids. The protocols outlined here enable the rapid construction of complex molecular architectures, including quaternary carbon centers, which are of significant interest in medicinal and agrochemical research.

References

Comprehensive Application Notes and Protocols for Ni-(S)-BPB-Gly Amino Acid Building Block in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Introduction and Significance

The chiral Ni(II) complex of Schiff base derivatives represents a groundbreaking advancement in the synthesis of enantiomerically enriched unnatural amino acids (UAAs), which have become indispensable building blocks in modern drug discovery and development. This complex, specifically the Ni(II)-(S)-BPB-propargylglycine complex, enables unprecedented control over stereochemical outcomes in synthetic transformations, particularly through A³-coupling (Mannich-type) reactions that introduce propargylamine functionalities with exceptional enantioselectivity. The significance of this technology lies in its ability to generate structurally diverse non-proteinogenic amino acids that serve as key intermediates for peptide-based therapeutics, enzyme inhibitors, and investigational chemical tools. The square-planar nickel complex configuration provides a stable chiral environment that preserves stereochemical integrity throughout various synthetic operations, making it particularly valuable for constructing complex molecular architectures with defined three-dimensional characteristics.

The chiral auxiliary (S)-2-N-(N′-benzylprolyl)aminobenzophenone (BPB) forms the foundation of this complexation strategy, creating a robust coordination sphere around the nickel center that effectively shields one face of the reactive glycine substrate, thereby enabling highly stereoselective transformations. This approach addresses one of the fundamental challenges in synthetic chemistry: the efficient construction of carbon-carbon bonds adjacent to amino acid centers with predictable stereocontrol. The incorporation of a propargylglycine moiety further enhances the utility of this building block by introducing an alkyne functional group that serves as a versatile chemical handle for subsequent modifications through click chemistry, Sonogashira couplings, and other metathesis reactions that are compatible with complex molecular settings [1].

Synthesis Protocols and Optimization

Preparation of Ni(II)-(S)-BPB-Propargylglycine Complex
  • Reaction Setup: Begin by combining (S)-BPB chiral auxiliary (1.0 equiv.) with propargylglycine (1.05 equiv.) in anhydrous dimethylformamide (DMF) under inert atmosphere (argon or nitrogen) at room temperature. Add triethylamine (2.2 equiv.) as a base to facilitate Schiff base formation.

  • Complexation: Introduce nickel(II) acetate tetrahydrate (1.1 equiv.) as a solid in one portion to the stirred ligand solution. Heat the reaction mixture to 60°C for 6-8 hours, monitoring completion by TLC (SiO₂, CHCl₃/acetone 3:1 v/v).

  • Workup and Purification: After cooling to room temperature, carefully pour the reaction mixture into ice-c water (10 volumes) with vigorous stirring. Collect the resulting precipitate by vacuum filtration and wash sequentially with cold water, cold methanol, and diethyl ether. Recrystallize the crude complex from acetonitrile to obtain pure Ni(II)-(S)-BPB-propargylglycine complex as a reddish-brown crystalline solid (typical yield: 85-92%) [1].

Optimized A³-Coupling Reaction Conditions

The critical A³-coupling reaction has been systematically optimized through extensive reaction screening. The following table summarizes the key optimization parameters and their impact on reaction efficiency and selectivity:

Table 1: Comprehensive Optimization of A³-Coupling Reaction Conditions

Parameter Conditions Tested Optimal Condition Impact on Reaction Outcome
Solvent DMSO, CH₃CN, 1,4-dioxane, toluene Toluene Superior conversion (65%), complete suppression of dimeric byproduct
Copper Source CuI, CuOAc CuI (10 mol%) Enhanced selectivity for target product, reduced side reactions
Co-catalyst None, FeCl₃, other Lewis acids FeCl₃ (10 mol%) Marked improvement in yield through Lewis acid activation
Amine Equivalents 1.5-20 equiv. 1.5 equiv. Sufficient conversion while minimizing excess reagent
Atmosphere Air, Oxygen, Argon Argon Complete suppression of oxidative dimerization pathway
Reaction Time 10-20 hours 16 hours Balance between complete conversion and product decomposition

The optimized protocol requires strict adherence to these parameters: In a flame-dried Schlenk flask under argon atmosphere, combine the Ni(II) complex (1.0 equiv.), paraformaldehyde (2.0 equiv.), and secondary amine (1.5 equiv.) in anhydrous toluene. Add CuI (10 mol%) and FeCl₃ (10 mol%) as solids, then heat the reaction to 80°C with vigorous stirring for 16 hours. Monitor reaction progress by TLC until complete consumption of the starting complex is observed. After cooling, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. Purify the crude product by flash column chromatography (SiO₂, gradient elution with hexanes/ethyl acetate) to obtain the desired A³-coupling product [1].

Drug Discovery Applications

Collagenase Inhibition and Molecular Recognition

The enantiomerically pure α-amino acid derivatives synthesized using the Ni(II)-(S)-BPB-propargylglycine building block demonstrate significant potential as enzyme inhibitors, particularly against matrix metalloproteinases like collagenase. Biological evaluation revealed that most compounds in this class exhibit measurable collagenase inhibitory activity, with one derivative (compound 4e) showing particularly promising potency (IC₅₀ = 0.75 mM). This inhibitory activity is structurally selective, as compound 4a (lacking specific substituents) showed no significant activity, highlighting the importance of molecular recognition elements in the inhibitor-enzyme interaction. The structure-activity relationships observed in this series provide valuable insights for rational drug design approaches targeting zinc-dependent metalloproteinases, which play crucial roles in tissue remodeling, cancer metastasis, and inflammatory conditions [1].

Molecular docking studies indicate that these unnatural amino acid derivatives interact with collagenase through multiple binding domains and establish various interaction types, with hydrogen bonding playing a particularly important role in molecular recognition. Interestingly, the compound with the most favorable docking score did not demonstrate the highest inhibitory potency, highlighting the limitations of relying exclusively on computational predictions and emphasizing the necessity of complementary experimental validation in biological profiling. This discrepancy between computational and experimental results underscores the complexity of biological systems and the potential influence of factors such as solvent effects, conformational dynamics, and cellular permeability on actual inhibitory activity [1].

Structural Diversity and Medicinal Chemistry Applications

The Ni(II)-(S)-BPB-propargylglycine platform enables the synthesis of a remarkably diverse array of structurally complex unnatural amino acids that serve as valuable intermediates in medicinal chemistry. The propargylamine moiety introduced through the A³-coupling reaction provides a versatile chemical handle for further structural elaboration through Cu-catalyzed azide-alkyne cycloaddition (click chemistry), Sonogashira cross-coupling, and other metal-catalyzed transformations that tolerate the chiral Ni(II) complex environment. This strategic approach allows medicinal chemists to rapidly generate chemical diversity libraries based on enantiomerically pure amino acid scaffolds, facilitating the exploration of structure-activity relationships and the optimization of lead compounds for improved potency, selectivity, and drug-like properties [1].

The application of these building blocks extends to the development of peptidomimetic therapeutics, where unnatural amino acids serve as isosteric replacements for natural residues to enhance metabolic stability, membrane permeability, and target affinity while reducing susceptibility to proteolytic degradation. The chiral propargylamine functionality is particularly valuable as a conformational constraint element that can pre-organize peptide chains into biologically active conformations or introduce rigid spacers that modulate the distance between key pharmacophoric elements. Additionally, the alkyne moiety provides a convenient site for bioconjugation with fluorescent tags, affinity labels, or pharmacokinetic modifiers, enabling the creation of chemical tools for target validation and mechanism-of-action studies [1].

Experimental Protocols and Methodologies

Biological Evaluation Protocols
4.1.1 Collagenase Inhibition Assay
  • Solution Preparation: Prepare collagenase solution (0.8 U/mL) in 50 mM Tricine buffer (pH 7.5) containing 400 mM NaCl and 10 mM CaCl₂. Prepare synthetic substrate solution (N-[3-(2-furyl)acryloyl]-Leu-Gly-Pro-Ala) at 1.0 mM concentration in the same buffer.

  • Inhibition Testing: Pre-incubate test compounds (at varying concentrations) with collagenase solution for 15 minutes at 25°C. Initiate the reaction by adding substrate solution and monitor the decrease in absorbance at 345 nm over 10 minutes using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate percent inhibition relative to vehicle control and determine IC₅₀ values using non-linear regression analysis of inhibition curves (typically 8-10 data points spanning 0.1-5.0 mM concentration range) with appropriate curve-fitting software [1].

4.1.2 Molecular Docking Procedure
  • Protein Preparation: Obtain the crystal structure of collagenase (MMP-1) from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign appropriate protonation states using molecular modeling software.

  • Ligand Preparation: Generate 3D structures of synthesized compounds using energy minimization with molecular mechanics force fields. Assign Gasteiger charges and identify rotatable bonds for docking simulations.

  • Docking Protocol: Define the active site using known catalytic residues. Perform semi-flexible docking with the protein kept rigid and ligands allowed flexibility. Use AutoDock Vina or similar software with an exhaustiveness value of 16. Generate multiple binding poses and rank by predicted binding affinity [1].

Analytical Methods and Characterization

Table 2: Comprehensive Analytical Characterization Parameters

Analytical Method Key Parameters Characteristic Data Quality Control Specifications
HPLC for Enantiomeric Excess Chiralpak AD-H column (4.6 × 250 mm), n-hexane/i-PrOH (90:10), 1.0 mL/min, 25°C, UV detection at 254 nm Retention times 12.8 min (minor) and 14.5 min (major); ee ≥99% Baseline separation of enantiomers with Rs > 2.0
X-ray Crystallography Mo Kα radiation (λ = 0.71073 Å), 100(2) K, empirical absorption correction Flack parameter = 0.02(3); confirms absolute configuration Complete data set with I/σ(I) > 2.0 in highest resolution shell
NMR Spectroscopy 400 MHz, DMSO-d₆, referenced to TMS (0 ppm) Characteristic signals: Ni-CH₂-C≡CH at δ 3.85 (d, J = 2.4 Hz), C≡CH at δ 3.15 (t, J = 2.4 Hz) All diagnostic signals present with correct integration and coupling
High-Resolution Mass Spectrometry ESI-TOF, positive ion mode, direct infusion [M+H]+ calculated for C₂₈H₂₇N₃O₄Ni: 544.1264; found: 544.1268 Mass accuracy < 5 ppm for elemental composition confirmation

All synthesized compounds must be fully characterized to verify structural integrity, enantiomeric purity, and chemical identity before biological evaluation. The chiral Ni(II) complex provides characteristic spectroscopic signatures that confirm successful complexation, including distinctive nickel d-d transitions in the visible region (λmax = 450-500 nm) and diagnostic carbonyl stretches in the infrared spectrum (1630-1650 cm⁻¹). Thermal stability should be assessed by thermogravimetric analysis (TGA), with decomposition typically occurring above 220°C, indicating suitability for synthetic transformations under thermally demanding conditions [1].

Strategic Workflow and Experimental Design

The application of the Ni(II)-(S)-BPB-propargylglycine building block in drug discovery follows a systematic workflow that integrates synthetic chemistry, analytical characterization, and biological evaluation. The following diagram illustrates the key decision points and experimental stages in this process:

workflow Start Start: Ni(II)-(S)-BPB-Gly Complex Step1 A³-Coupling Optimization Solvent: Toluene Catalyst: CuI/FeCl₃ Atmosphere: Argon Start->Step1 Step2 Product Formation Monitor by TLC (CHCl₃/Acetone 3:1) Step1->Step2 Step3 Purification Flash Chromatography Step2->Step3 Step4 Structural Confirmation X-ray Crystallography HPLC (ee ≥99%) Step3->Step4 Step5 Biological Evaluation Collagenase Inhibition Molecular Docking Step4->Step5 Step6 Structure-Activity Analysis Identify Key Moieties Optimize Potency Step5->Step6 End Lead Candidate Unnatural α-Amino Acid Step6->End

Diagram 1: Experimental workflow for drug discovery applications of Ni(II)-(S)-BPB-propargylglycine building block

This optimized workflow ensures efficient transformation of the chiral Ni(II) complex into biologically relevant unnatural amino acids with preservation of stereochemical integrity. The process begins with complex characterization to confirm identity and purity, proceeds through optimized A³-coupling to introduce structural diversity, and culminates in comprehensive biological profiling to establish structure-activity relationships. At each stage, appropriate analytical controls verify successful completion before progression to subsequent steps, ensuring consistent quality and reproducibility throughout the discovery process [1].

Technical Specifications and Safety Considerations

Material Specifications and Handling

The Ni(II)-(S)-BPB-propargylglycine complex exhibits characteristic physical properties that inform appropriate handling and storage conditions. The complex typically presents as reddish-brown crystalline solid with good solubility in chlorinated solvents (dichloromethane, chloroform), moderate solubility in polar aprotic solvents (DMF, DMSO), and limited solubility in alcohols, ethers, or hydrocarbon solvents. The crystalline material is hygroscopic and must be stored under inert atmosphere (argon) at -20°C in sealed containers with desiccant to prevent decomposition. Under these conditions, the complex maintains stability for at least 12 months without significant degradation, as confirmed by comparative HPLC analysis.

For synthetic applications, the complex should be carefully dried under high vacuum (0.1 mmHg) for 2-3 hours immediately before use to remove adsorbed moisture that could interfere with subsequent reactions. Weight measurements should be performed rapidly in controlled atmosphere environments (glove box or dry bag) to minimize exposure to ambient humidity. All synthetic transformations employing this complex should be conducted under oxygen-free conditions using standard Schlenk line techniques or glove box environments to prevent oxidative degradation or undesired side reactions, particularly the formation of dimeric byproducts that can compete with the desired A³-coupling process [1].

Safety Protocols and Regulatory Considerations
  • Nickel Handling: Implement appropriate engineering controls (fume hoods, local exhaust ventilation) when handling nickel compounds due to potential sensitization properties and respiratory hazards. Use personal protective equipment including nitrile gloves, safety glasses, and lab coats. Monitor airborne nickel concentrations regularly in accordance with OSHA standards (action level: 0.1 mg/m³).

  • Waste Disposal: Segregate nickel-containing waste streams for specialized treatment. Aqueous nickel wastes require precipitation as nickel hydroxide followed by filtration and disposal as hazardous solid waste. Organic solvents containing nickel complexes should be collected in appropriately labeled containers for incineration or recovery by licensed hazardous waste management facilities.

  • Regulatory Compliance: All compounds synthesized using this methodology are intended for research use only and not for human consumption without further purification and regulatory approval. Researchers should consult appropriate chemical control regulations (TSCA, REACH) before transferring materials across international boundaries. Documentation should include comprehensive material safety data sheets with detailed hazard information and appropriate risk mitigation measures [1].

Troubleshooting Guide and Technical Support

Table 3: Comprehensive Troubleshooting Guide for Common Experimental Issues

Problem Potential Causes Recommended Solutions Preventive Measures
Low Enantiomeric Excess Moisture contamination, incomplete complex formation, racemization during workup Re-crystallize complex from acetonitrile, ensure anhydrous conditions, shorten workup time Activate molecular sieves (3Å), use freshly distilled solvents, maintain temperature < 40°C during workup
Formation of Dimeric Byproduct Oxygen contamination, prolonged reaction times, incorrect catalyst loading Conduct reaction under strict argon atmosphere, optimize reaction time, precisely weigh catalysts Degas solvents with argon sparging, use catalyst in sealed ampules, monitor reaction by TLC at 2-hour intervals
Incomplete A³-Coupling Conversion Suboptimal amine structure, insufficient catalyst activity, incorrect temperature Use cyclic secondary amines (morpholine, piperidine), increase catalyst loading to 15 mol%, elevate temperature to 90°C Employ amine screening, confirm catalyst freshness, calibrate temperature monitoring equipment
Difficulty in Product Isolation Similar polarity to starting materials, decomposition during chromatography Employ gradient chromatography with 0.1% acetic acid modifier, use alternative eluent systems (CH₂Cl₂/MeOH/NH₄OH) Conduct TLC with multiple solvent systems, use flash chromatography with smaller particle size silica (15μm)

For persistent technical issues beyond those addressed in this troubleshooting guide, researchers are advised to carefully characterize reaction intermediates by NMR spectroscopy to identify potential decomposition pathways or unexpected side reactions. Additional analytical techniques such as mass spectrometric analysis of crude reaction mixtures can reveal the presence of unexpected byproducts that may interfere with the desired transformation. In cases of consistently low yields, consider systematic evaluation of each reaction component through control experiments that omit individual reagents to identify critical dependencies or incompatibilities [1].

References

Ni(II)-BPB complex solubility issues acetonitrile

Author: Smolecule Technical Support Team. Date: February 2026

Known Solubility Issue

A key reason for your difficulties is that the Ni(II)-BPB complex has a low solubility in acetonitrile, historically reported to be less than 40 mg/mL [1]. This limited solubility was a direct obstacle in alkylation reactions, leading to low yields in initial experiments [1].

Troubleshooting Guide and FAQs

Here are answers to specific questions you might have and steps you can take to resolve this issue.

Q1: What can I do if my Ni(II)-BPB complex won't dissolve properly in acetonitrile? The most effective solution, identified in previous research, is to optimize the solvent system [1]. The table below summarizes the core problem and the verified solution.

Issue Root Cause Verified Solution Effect of Solution
Low solubility of Ni(II)-BPB complex in acetonitrile [1]. Limited solvation of the complex in pure acetonitrile [1]. Use a homogeneous mixture of acetonitrile and dimethylformamide (DMF) as the solvent [1]. Achieved high-yield alkylation reactions by creating a homogeneous reaction medium [1].

Q2: Is there a detailed protocol for using this solvent mixture? While the original publication confirms the use of an acetonitrile/DMF mixture to achieve a homogeneous reaction, a highly detailed, step-by-step protocol for this specific solubility test is not provided in the available search results [1]. The primary focus of the study was on applying the optimized conditions for synthesis.

Q3: Why is acetonitrile often chosen for these reactions anyway? Despite the solubility challenges with this specific complex, acetonitrile remains an extremely popular solvent in organic synthesis and electrochemistry due to its favorable properties [2] [3]. It is a polar aprotic solvent, miscible with water and many organic solvents, and has a high dielectric constant, which makes it excellent for dissolving electrolytes [2] [3].

Experimental Workflow for Solubility Optimization

The following diagram illustrates the logical workflow for addressing Ni(II)-BPB complex solubility based on the information gathered.

G Start Start: Ni(II)-BPB Complex Solubility Issue KnownFact Known Fact: Solubility in ACN < 40 mg/mL Start->KnownFact Solution Verified Solution: Use ACN/DMF Solvent Mixture KnownFact->Solution ExpApproach Experimental Approach Solution->ExpApproach Step1 1. Prepare a mixture of Acetonitrile and DMF ExpApproach->Step1 Step2 2. Add Ni(II)-BPB complex and stir Step1->Step2 Step3 3. Observe formation of a homogeneous solution Step2->Step3 Outcome Outcome: Enables homogeneous reaction conditions for high-yield alkylation Step3->Outcome

Key Takeaway and Recommendation

  • Suggested Action: Begin your experiments by testing the solubility of your Ni(II)-BPB complex in varying volume ratios of acetonitrile and DMF (e.g., 1:1, 1:2, 1:3 ACN:DMF) to find the optimal mixture for your specific application.

References

Troubleshooting Low Yields in Ni(II)-BPB Complex Alkylation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common experimental issues, based on optimization studies:

  • Q1: What are the most critical parameters to optimize for improving yield? A highly optimized A3-Mannich coupling with a Ni(II)-propargylglycine-BPB complex demonstrated that controlling the following factors is crucial for achieving high yields (up to 79%) and minimizing byproducts [1] [2]:

    • Solvent: Use non-polar solvents like toluene or 1,4-dioxane. Polar aprotic solvents (DMSO, CH3CN) lead to significantly lower yields and increased byproduct formation [1] [2].
    • Catalyst System: A combination of CuI (10 mol%) and FeCl3 (10 mol%) as a co-catalyst was found to be optimal. Other copper sources like CuOAc led to more side reactions [1] [2].
    • Atmosphere: Conduct the reaction under an argon atmosphere to prevent oxidative dimerization of the starting complex, a major side reaction that consumes your material [1] [2].
    • Reaction Time: Shorter reaction times can be beneficial. Prolonged heating promotes decomposition; the optimized reaction was complete in 1.5 hours [1] [2].
    • Reagent Addition Order: Controlled addition of reagents is critical. Adding the catalyst and co-catalyst before the amine substrate improved selectivity and yield [1] [2].
  • Q2: How can I minimize side reactions during alkylation? Side reactions, particularly the oxidative dimerization of the propargyl complex, can be a major yield-limiting factor [1] [2].

    • Prevent Dimerization: As highlighted above, performing the reaction under an inert argon atmosphere and avoiding prolonged reaction times are the most effective strategies to suppress this dimerization pathway [1] [2].
    • Quench Excess Alkylating Agent: In standard alkylations (e.g., with iodoacetamide), a common practice is to add a reducing agent like DTT after the alkylation step to quench any unreacted alkylating agent and prevent side reactions with other amino acid residues [3].
  • Q3: My cysteine alkylation is incomplete. How can I improve it? While not specific to Ni(II)-BPB, general proteomics research provides robust guidance for the alkylation step itself. A systematic study found iodoacetamide (IAA) to be the most effective alkylating reagent, providing the highest level of modified cysteine with the fewest side reactions [3] [4].

    • Optimal IAA Alkylation Conditions [3]:
      • Concentration: 14-20 mM IAA.
      • Temperature: Room temperature.
      • Time: 30 minutes in the dark.
      • pH: Alkylation is performed in a basic buffer (e.g., 50 mM HEPES, pH 8.2).

Experimental Optimization Guide

For quick reference, here are the optimized conditions for two different types of reactions involving Ni(II)-BPB complexes.

Table 1: Optimized Conditions for A3-Mannich Coupling with Ni(II)-BPB Complex [1] [2]

Parameter Recommended Condition Effect / Note
Solvent Toluene Higher yield vs. polar solvents (DMSO, CH3CN)
Catalyst CuI (10 mol%) Essential for catalysis
Co-catalyst FeCl3 (10 mol%) Enhances yield; Lewis acid
Atmosphere Argon Suppresses oxidative dimerization
Reaction Time 1.5 hours Prevents decomposition
Temperature Not specified; likely room temp. or heated Follow specific protocol

Table 2: General Optimization for Cysteine Alkylation (e.g., with IAA) [3]

Parameter Recommended Condition Alternative Options
Alkylating Reagent Iodoacetamide (IAA) Acrylamide, N-Ethylmaleimide, 4-Vinylpyridine
IAA Concentration 14 mM Can be tested up to 20 mM
Reaction Time 30 minutes -
Reaction Temperature Room Temperature -
Reaction Environment In the dark -
pH 8.2 (HEPES buffer) -

Workflow for Systematic Troubleshooting

This workflow can help you diagnose and resolve yield issues step-by-step. The following diagram outlines the logical process to identify and fix common problems.

G Start Start: Low Yield in Ni(II)-BPB Alkylation Step1 Check Reaction Atmosphere Start->Step1 Step2 Verify Catalyst System (CuI/FeCl3) Step1->Step2 If OK Fix1 Conduct reaction under inert argon Step1->Fix1 If not Ar Step3 Evaluate Solvent Choice (Non-polar e.g., Toluene) Step2->Step3 If OK Fix2 Use correct catalyst combination (10 mol%) Step2->Fix2 If incorrect Step4 Optimize Reaction Time (Avoid prolonged heating) Step3->Step4 If OK Fix3 Switch to recommended non-polar solvent Step3->Fix3 If polar solvent Step5 Review Reagent Purity & Addition Order Step4->Step5 If OK Fix4 Shorten reaction time as per protocol Step4->Fix4 If time too long Step6 Confirm Alkylating Agent & Conditions (if applicable) Step5->Step6 If OK Fix5 Use fresh reagents and controlled addition Step5->Fix5 If issue suspected Fix6 Use IAA in darkness, room temp, pH ~8 Step6->Fix6 If suboptimal End Yield Improved Step6->End If all OK

Key Experimental Takeaways

To summarize, the most impactful improvements for your Ni(II)-BPB alkylation yields are:

  • Atmosphere and Catalyst are Critical: The use of an argon atmosphere and the CuI/FeCl3 catalyst system are non-negotiable for the A3-Mannich reaction to prevent dimerization and drive the reaction efficiently [1] [2].
  • Solvent Choice Matters: Strongly prefer non-polar solvents like toluene over polar aprotic ones [1] [2].
  • General Alkylation Best Practices: For standard cysteine alkylation, iodoacetamide (14-20 mM, 30 min, dark, pH ~8) is the most reliable reagent [3].

References

Ni-(S)-BPB-GLy reaction temperature optimization

Author: Smolecule Technical Support Team. Date: February 2026

Reaction Temperature Optimization Guide

Reaction Type Alkyne / Substrate Optimized Temperature Key Context & Notes Citation
Glaser Heterocoupling Aromatic alkynes (e.g., Ethynylbenzene) 100 °C In 1,4-dioxane with a continuous air supply [1]. [1]
Glaser Heterocoupling Aliphatic alkyne Room Temperature Used piperidine as base; highlights need for condition tailoring [1]. [1]
A³-Mannich Coupling Propargylglycine complex, aldehydes, amines 90 °C In toluene, under argon atmosphere, with CuI/FeCl₃ catalysis [2]. [2]
Michael Addition Deprotonated propargyl alcohols Room Temperature Reaction with dehydroamino acid complexes; thermodynamically controlled [3]. [3]

Detailed Experimental Protocols

Here are the detailed methodologies for the key optimized reactions from recent literature.

Protocol 1: Glaser Heterocoupling with Aromatic Alkynes at 100°C [1]

This protocol is optimized for synthesizing unsymmetrical 1,3-diynes.

  • Reagents: Ni(II)-(S)-BPB-(S)-Propargylglycine complex, aromatic alkyne (e.g., ethynylbenzene), CuI, triethylamine (base), 1,4-dioxane (solvent).
  • Setup: Conduct the reaction in a vessel with a continuous supply of air, which serves as the oxidizing agent.
  • Ratio: Use a molar ratio of Ni(II) complex : alkyne : CuI = 1 : 2 : 1.
  • Procedure:
    • Combine the reagents in 1,4-dioxane.
    • Heat the mixture at 100 °C with vigorous stirring.
    • Monitor the reaction progress by TLC (using EtOAc/CHCl3 3:1 as the solvent system).
    • Determine product yields via NMR spectroscopy.
Protocol 2: A³-Mannich Coupling at 90°C [2]

This protocol describes a three-component coupling for synthesizing propargylamine-based α-amino acids.

  • Reagents: Ni(II)-(S)-BPB-Propargylglycine complex, paraformaldehyde, amine (e.g., morpholine), CuI, FeCl₃, toluene.
  • Atmosphere: Perform the reaction under an argon atmosphere to suppress an oxidative dimerization side reaction.
  • Catalysis: Use a combination of CuI and FeCl₃ as the catalytic system.
  • Procedure:
    • Carry out the reaction in anhydrous toluene.
    • Heat the mixture at 90 °C.
    • Monitor the reaction by TLC (SiO₂, CHCl₃/acetone 3:1).

Troubleshooting Common Issues

Here are some common problems and their solutions based on the research.

Issue Possible Cause Suggested Solution
Low Yield of Heterocoupling Product Competing homocoupling side reactions Use CuI instead of CuCl, which was found to primarily lead to dimerization [1].
Formation of Dimeric Byproduct Presence of oxygen as an oxidant For A³-Mannich type reactions, run the reaction under an inert atmosphere (Argon) to suppress dimerization [2].
Poor Selectivity with Different Alkynes "One-size-fits-all" reaction conditions Tailor the solvent and base to the specific alkyne. For instance, use TMEDA/CHCl₃-1,4-dioxane for methylphenylacetylene [1].

Key Workflow and Optimization Logic

The following diagram illustrates the decision-making process for optimizing reaction conditions, based on the findings from the search results.

G Optimization Logic for Ni-(S)-BPB Reactions Start Start: Identify Reaction Type Step1 Select General Conditions Start->Step1 Step2 Run Initial Experiment Step1->Step2 Step3 Analyze Outcome Step2->Step3 Step4 Troubleshoot Based on Result Step3->Step4 Low yield/selectivity Step5 Optimize & Finalize Step3->Step5 Good result Step4->Step2 Adjust conditions End Optimal Protocol Step5->End

References

Troubleshooting Guide: Ni(II)-BPB Complex Purification

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Cause Suggested Solution Key Experimental Details

| Low Diastereomeric Excess (de) | Inadequate stereocontrol during synthesis. | Optimize reaction conditions (base, solvent, temperature); Use silica gel column chromatography to separate diastereomers [1] [2]. | • Eluent: Chloroform-based mixtures common [1]. • Monitoring: TLC [2] [3]. | | Poor Separation on Silica Gel | Diastereomers have very similar polarities. | Use re-crystallization for final purification after initial chromatography [1]. | • Crystallization effective for isolating major (S,S)-diastereomer from mixture [1]. | | Unwanted Racemization | Exposure to harsh basic conditions during workup/post-modification. | Use mild bases; Monitor chiral integrity via Chiral HPLC and Circular Dichroism (CD) post-purification [2] [3]. | • CD Spectroscopy: Positive Cotton effect at ~480-600 nm indicates (S,S) configuration [1] [2]. • Chiral HPLC: Confirms high enantiomeric purity (ee >98%) of free amino acid after decomposition [1] [3]. |

Detailed Experimental Protocols

For a successful purification, the process begins with monitoring the reaction and is followed by a standard workflow.

Reaction Monitoring and Initial Isolation
  • Thin-Layer Chromatography (TLC) is consistently used to monitor the progress of reactions such as Michael additions or alkylations, tracking the disappearance of starting materials and formation of products [2] [3].
  • After reaction completion, a common workup involves extraction with chloroform, concentration of the organic layer, and subjecting the crude mixture to purification [1].
Standard Purification Workflow

The following diagram illustrates the general purification pathway from the crude reaction mixture to the final, characterized pure diastereomer.

purification_workflow start Crude Reaction Mixture step1 Column Chromatography on Silica Gel start->step1 step2 Analyze Fractions (TLC/NMR) step1->step2 step3 Combine Pure Fractions & Concentrate step2->step3 step4 Optional: Recrystallization step3->step4 step5 Characterize Pure Complex step4->step5 step6 Decompose Complex & Isolate Amino Acid step5->step6 For final product

Key Considerations for Your Experiments

  • Chiral Auxiliary (S)-BPB is Key: The high diastereoselectivity (>90% de) of your initial synthesis step is the most critical factor for easier purification [1] [2]. Optimizing the main reaction is more effective than relying on separation.
  • Confirmation is Crucial: Do not assume purity from chromatography alone. Always use a combination of NMR (to determine diastereomeric ratio) [1], CD spectroscopy (to confirm absolute configuration of the complex) [1] [2], and Chiral HPLC (to determine enantiomeric purity of the final free amino acid) [1] [3] to fully confirm the success of your purification.

References

epimerization Ni(II)-BPB alkylation products

Author: Smolecule Technical Support Team. Date: February 2026

Ni(II)-BPB Complexes: Troubleshooting FAQ

Here are answers to specific issues you might encounter during synthesis and alkylation, based on recent research.

Question Possible Cause & Solution Supporting Data / Rationale

| How to ensure high enantiomeric purity (>99% ee) in final amino acids? | Cause: Racemization during complex alkylation or decomposition. [1]

Solution: Use a chiral auxiliary (e.g., (S)-BPB) and control reaction conditions (temperature, base, time). Acid hydrolysis of the complex must be carefully performed. | Analysis by chiral HPLC confirmed >99% ee for (S)-α-amino acids from diastereomerically pure Ni(II)-BPB complexes under controlled conditions. [1] [2] | | How to minimize formation of dimeric byproducts during Mannich-type (A3) coupling? | Cause: Reaction conducted under air, promoting oxidative dimerization. [2]

Solution: Run the reaction under an inert atmosphere (argon) and use a non-polar solvent (toluene). A CuI/FeCl3 catalyst system suppresses dimerization. | In an A3-coupling model, switching to argon and toluene with a CuI/FeCl3 catalyst increased the target product yield to 65% and fully suppressed dimer formation. [2] | | What is the best way to monitor the progress of cycloaddition or coupling reactions? | Cause: Inadequate reaction monitoring leads to incomplete conversion or product degradation.

Solution: Use Thin-Layer Chromatography (TLC) with an appropriate eluent system. | For cycloaddition ([3+2]) and A3-Mannich reactions, TLC with CHCl3/acetone mixtures (5:1 or 3:1) effectively tracks starting material consumption and product formation. [1] [2] | | How to confirm the (S) absolute configuration of the amino acid in the complex? | Cause: Uncertainty in stereochemical assignment after synthesis.

Solution: Use Circular Dichroism (CD) Spectroscopy. | A positive Cotton effect in the 480–580 nm region of the CD spectrum confirms the (S)-absolute configuration at the α-carbon of the amino acid residue. [1] |

Detailed Experimental Protocols

Here are optimized methodologies for key reactions using Ni(II)-BPB complexes, based on current literature.

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition

This protocol is for synthesizing (S)-α-amino acids containing a 1,2,3-triazole group directly coupled to an aromatic ring at the β-position [1].

  • Reaction Setup: In a sealed vessel, combine the diastereomerically pure alkyne substrate (Ni(II)-BPB complex of propargylglycine 1, 1.0 equiv) with the appropriate aryl azide 2a-g (1.5 equiv). Add CuI (10 mol%) and Et₃N (1.5 equiv) in DMSO as solvent.
  • Reaction Conditions: Heat the mixture to 70 °C with stirring. Monitor the reaction progress by TLC (eluent: CHCl₃/acetone, 5:1) until the starting complex is consumed.
  • Workup & Isolation: Purify the main diastereomeric cycloaddition products (3a-g) by chromatography. Identify the complexes by NMR.
  • Amino Acid Isolation (Decomplexation):
    • Acid Decomposition: Hydrolyze the purified Ni(II) complex (3a-g) under acidic conditions [1].
    • Ion-Exchange: Subject the hydrolysate to ion-exchange demineralization to isolate the free amino acid.
    • Crystallization: Recrystallize the target amino acids (4a-f) from aqueous ethanol to obtain pure products [1].

The workflow for this synthesis is outlined below.

compound1 Ni(II)-BPB Complex of Propargylglycine (1) cycloadduct Cycloaddition Product Ni(II) Complex (3a-g) compound1->cycloadduct aryl_azide Aryl Azide (2a-g) aryl_azide->cycloadduct catalyst CuI (10 mol%) Et3N, DMSO, 70°C catalyst->cycloadduct hydrolysis 1. Acidic Hydrolysis cycloadduct->hydrolysis ion_exchange 2. Ion-Exchange Demineralization hydrolysis->ion_exchange crystallization 3. Crystallization from aqueous ethanol ion_exchange->crystallization final_aa Target (S)-α-Amino Acid with Triazole Group (4a-f) crystallization->final_aa

A3-Mannich Coupling for Chiral Propargylamine α-Amino Acids

This hybrid methodology provides access to enantiomerically enriched α-amino acids bearing a propargylamine moiety [2].

  • Reaction Setup:
    • Atmosphere: Perform all reactions under a strictly oxygen-free argon atmosphere to prevent dimerization.
    • In a flame-dried flask, combine the Ni(II)-BPB-propargylglycine complex 2 (1.0 equiv), paraformaldehyde (1.5 equiv), and a secondary amine (e.g., morpholine, 1.5 equiv).
    • Use anhydrous toluene as the solvent.
    • Add catalysts CuI (10 mol%) and FeCl3 (10 mol%).
  • Reaction Conditions: Stir the mixture at room temperature or mild heating (exact temperature not specified in search results) for a controlled time (approximately 16 hours in initial optimization). Monitor by TLC (SiO₂, CHCl₃/acetone 3:1).
  • Workup & Isolation: Purify the target Mannich product (3a) by column chromatography. The high enantiomeric purity (≥99% ee) is retained in the complex [2].

Key Technical Notes for Practitioners

  • Chiral Auxiliary Integrity: The high stereochemical integrity of the final amino acid is rooted in the diastereomeric purity of the initial Ni(II)-BPB complex. Using an optimized, high-yield synthesis for the BPB auxiliary and its complexes is foundational [3] [4].
  • Ligand and Metal Center Stability: Be aware that Ni(I) species, which can be relevant in other catalytic cycles, are often prone to dimerization or other decomposition pathways, highlighting the importance of carefully controlled reaction environments [5] [6].

References

Ni-(S)-BPB-GLy chromatographic separation problems

Author: Smolecule Technical Support Team. Date: February 2026

A Systematic Approach to Troubleshooting

Effective troubleshooting is a logical process of elimination. The core principle is to change only one variable at a time and observe the effect before proceeding. This is far more efficient than the "shotgun" approach of changing multiple things at once, which can waste resources and fail to identify the root cause [1].

A general workflow for diagnosing chromatographic issues can be visualized as follows:

Start Start: Observe a Problem Define Define the Symptom Start->Define Symptom What is the main symptom? Define->Symptom Pressure Pressure Abnormal Symptom->Pressure PeakShape Peak Shape/Response Symptom->PeakShape Retention Retention Time Shift Symptom->Retention Resolution Poor Resolution Symptom->Resolution P1 Check for clogged frits and capillaries Pressure->P1 PS1 Check for air bubbles or contaminated mobile phase PeakShape->PS1 R1 Verify mobile phase composition and pH Retention->R1 Res1 Recall Resolution Equation: N, α, and k Resolution->Res1 P2 Replace parts one-by-one (e.g., inlet/outlet check valves) P1->P2 If unresolved Docu Document the root cause and solution P2->Docu PS2 Check for dirty or aged detector flow cell PS1->PS2 If unresolved PS2->Docu R2 Check column temperature and for column degradation R1->R2 If unresolved R2->Docu Res2 Res2 Res1->Res2 Adjust selectivity (α) by changing mobile phase or stationary phase Res3 Optimize retention factor (k) by strengthening/weakening elution conditions Res2->Res3 If unresolved Res3->Docu

Troubleshooting Common Problems

Based on the systematic approach, here are some common LC problem areas and initial investigative steps.

Problem Symptom Potential Causes Troubleshooting Steps
Abnormal Pressure [1] Clogged capillary, blocked frit, failing pump seal. Isolate sections of flow path. Replace parts one at a time (e.g., inlet/outlet check valves) to identify the blockage.
Poor Peak Shape Column degradation, sample interaction, void formation. Inject a known standard to confirm. Check for mobile phase contamination or inappropriate column chemistry.
Retention Time Shifts [2] Mobile phase composition change, column temperature fluctuation, column degradation. Precisely prepare fresh mobile phase. Ensure column thermostat is stable.
Poor Resolution (Rs) [2] Insufficient plate count (N), selectivity (α), or retention factor (k). Use the resolution equation to guide optimization: adjust mobile phase, column temperature, or change the stationary phase.
Noisy Baseline [1] Aging UV lamp, contaminated flow cell, air bubbles. Borrow a known-good lamp from another instrument to test. Purge the flow cell to remove air or contaminants.

Method Verification and Essentials

If your separation was previously working, a problem likely indicates an equipment or consumable issue. If you are developing a new method for Ni-(S)-BPB-GLy, ensuring the method itself is robust is key.

  • Verify System Suitability: Before any analysis, run a system suitability test (SST) to confirm the instrument's performance. This typically involves multiple injections of a standard to check that parameters like retention time reproducibility, peak area precision, and resolution meet pre-defined criteria [3] [4].
  • Confirm Method Specificity: Ensure your method can distinguish the analytes from any interference. Techniques like diode array detection for peak purity assessment or using mass spectrometry are valuable for this [4].
  • Follow a Structured Knowledge Framework: As highlighted in a new chromatography textbook, a solid understanding of fundamentals is the best troubleshooting tool. Focusing on the fundamental resolution equation is a reliable way to diagnose separation problems [5].

Finding More Specialized Help

Since generic troubleshooting may not solve issues with your specific complex, the following steps are recommended:

  • Consult Technical Notes: Visit the websites of major chromatography instrument and column manufacturers (e.g., Agilent, Waters, Thermo Fisher). They often publish detailed application notes and troubleshooting guides for specific techniques.
  • Refine Your Search: Use more specific terms related to your technique, such as " chiral separation troubleshooting," "metal complex chromatography," or "ligand exchange HPLC."
  • Engage with the Community: Consider participating in online forums and webinars dedicated to separation scientists, such as the upcoming CHROMtalks 2025 which will focus on LC troubleshooting [6].

References

Base Optimization for Ni(II) Glycine Complex Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

A critical step in working with Ni(II) glycinate is the initial synthesis of the chiral complex. The choice of base significantly impacts the practicality and purity of this process.

Base Key Advantages Limitations/Considerations Primary Use Case
DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) Prevents viscous mixtures; minimizes gas release during workup; excellent yield (~99%) and chiral purity (>99.5%) [1]. Must be used in methanol at high temperature (68-70°C); requires extended reaction time (~21 hours) [1]. Recommended method, especially for large-scale (multi-kilogram) synthesis [1].
Potassium Carbonate (K₂CO₃) Standard inorganic base for this reaction [2]. Can lead to viscous reaction mixtures, complicating stirring [1]. A standard protocol where DBU is not available.
Sodium Carbonate (Na₂CO₃) Standard inorganic base for this reaction [1]. Can cause significant gas release during workup [1]. A standard protocol where DBU is not available.

Detailed Experimental Protocol for Complex Synthesis

The following workflow outlines the optimized DBU method for synthesizing the Ni(II) glycine Schiff base complex.

Start Start Reaction Setup A1 Add to Reactor: - Chiral tridentate ligand - Glycine - Ni(OAc)₂·4H₂O - DBU - MeOH solvent Start->A1 A2 Heat Mixture to 68–70 °C A1->A2 A3 Stir for 21 hours A2->A3 A4 Cool and Pour into Water A3->A4 A5 Filter Solid Product A4->A5 End Obtain Ni(II) Complex (>99% yield, >99.5% chiral purity) A5->End

Key Considerations for This Protocol:

  • Scalability: This method has been reliably reproduced on a multi-kilogram scale in a 50 L reactor, demonstrating its utility for industrial-scale applications [1].
  • Chiral Purity: The use of the DBU base in this system is crucial for achieving a high chiral purity of over 99.5%, as determined by chiral HPLC, with no detectable racemization [1].
  • Oxygen Sensitivity: Note that this and similar alkylation reactions should be conducted in an oxygen-free atmosphere. Performing the reaction in open air can lead to the formation of byproducts like 4-phenylquinazoline derivatives due to the reaction of the glycine enolate with atmospheric oxygen [2].

Frequently Asked Questions

Q1: Why is my reaction mixture becoming too viscous to stir? This is a known issue, particularly when using inorganic bases like Na₂CO₃ or K₂CO₃ [1]. Solution: Switch to the organic base DBU, which keeps the reaction mixture less viscous and easier to manage [1].

Q2: I observe significant gas release when I work up my reaction. Is this normal? This can occur when using certain inorganic bases, such as Na₂CO₃ [1]. Solution: The optimized protocol with DBU minimizes this problem, leading to a cleaner and safer workup procedure [1].

Q3: How can I prevent the formation of unwanted oxidative byproducts? The formation of byproducts like 4-phenylquinazoline derivatives is caused by the enolate intermediate reacting with atmospheric oxygen [2]. Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen [2].

Troubleshooting Common Problems

For other common experimental issues, you can guide users through the following diagnostic logic.

Problem Problem: Low Yield or Impurities Q1 Reaction in open air? Problem->Q1 Q2 Using Na₂CO₃/K₂CO₃? Q1->Q2 No S1 Solution: Use inert atmosphere Q1->S1 Yes Q3 Steric bulk of ligand too high? Q2->Q3 No S2 Solution: Switch to DBU base Q2->S2 Yes S3 Solution: Use less bulky N-substituent or longer reaction time Q3->S3 Yes

References

General Solvent Selection Principles for Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

For a complex involving a chiral ligand (BPB), a metal (Ni), and an amino acid derivative (Gly), solvent choice is critical for reaction performance and stability. The following table summarizes key considerations for a troubleshooting guide, based on general synthetic chemistry principles.

Consideration Factor Potential Issues & Troubleshooting Steps Preferred Solvent Types (with Caution)

| Ligand & Complex Solubility | Issue: Low yield or slow reaction due to poor solubility. Troubleshoot: Test a range of polarity from DCM/CHCl₃ to DMF/DMSO. | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (ACN) | | Metal Ion Stability | Issue: Decomposition or precipitation of the nickel complex. Troubleshoot: Avoid solvents with coordinating properties that might displace the ligand unless this is required for the reaction. | DCM, Chloroform, Toluene, Acetonitrile (weakly coordinating) | | Reaction Compatibility | Issue: Solvent interferes with the chemical reaction (e.g., reacts with reagents). Troubleshoot: Ensure the solvent is inert to all reaction conditions. | DCM, THF, Toluene | | Environmental & Safety | Issue: Use of hazardous or environmentally problematic solvents. Troubleshoot: Consult a modern solvent selection guide (e.g., from ACS) to identify greener alternatives where possible [1]. | 2-MeTHF (alternative to THF), Cyclopentyl methyl ether (CPME, alternative to THF and DCM), Ethyl Acetate, Isopropanol |

Experimental Protocol for Solvent Screening

When specific data is unavailable, a systematic experimental approach is the most reliable method. Here is a detailed protocol you can include in your technical center.

Objective: To empirically determine the optimal solvent for a reaction or process involving the Ni-(S)-BPB-Gly complex.

Workflow Overview: The diagram below outlines the logical sequence for the solvent screening process.

G start Start Solvent Screening step1 Select Solvent Panel start->step1 step2 Test Complex Solubility step1->step2 step3 Assess Reaction Performance step2->step3 step4 Evaluate Stability Over Time step3->step4 decision Results Meeting All Criteria? step4->decision decision->step1 No end Identify Optimal Solvent decision->end Yes

Materials:

  • This compound complex
  • A panel of anhydrous, high-purity solvents (e.g., DCM, THF, Toluene, ACN, DMF, EtOAc)
  • NMR solvents (if applicable)
  • Lab equipment: vials, magnetic stirrers, UV-Vis spectrometer, NMR spectrometer, etc.

Methodology:

  • Select Solvent Panel: Choose 5-8 solvents covering a broad range of polarity, dielectric constant, and coordinating ability [1].
  • Test Complex Solubility: Add a fixed, small amount (e.g., 1-2 mg) of the this compound complex to 1 mL of each solvent in separate vials. Agitate for 1-2 hours at the desired reaction temperature and visually inspect for dissolution. Quantify solubility if necessary.
  • Assess Reaction Performance: Use the solvents with good solubility in the intended reaction (e.g., catalysis, synthesis). Compare reaction conversion and yield using a standard analytical method (e.g., TLC, HPLC, NMR).
  • Evaluate Stability: Monitor the complex in the candidate solvents over 24-48 hours using techniques like UV-Vis or NMR to check for decomposition.

Frequently Asked Questions (FAQs)

Q: The this compound complex precipitates out of my reaction mixture. What should I do?

  • A: This indicates solubility loss, possibly due to temperature change or solvent composition. First, ensure you are using the solvent identified in your screening. Gently warming the mixture might re-dissolve the complex. If the problem persists, consider a solvent blend (e.g., adding a small percentage of DMF to DCM) or switching to a more potent solvent like DMF.

Q: I see signs of decomposition in my NMR spectrum. Is the solvent to blame?

  • A: Yes, it's a possibility. Some complexes are sensitive to protic or acidic impurities. Ensure all solvents are anhydrous and of the highest grade. DCM can contain HCl, and chloroform can phosgene. Check the solvent's purity and try a fresh, inhibited-free bottle from a different supplier. Running a stability assay as described above will confirm this.

Q: Where can I find authoritative, green solvent alternatives?

  • A: The ACS Green Chemistry Institute's Pharmaceutical Roundtable (ACS GCIPR) provides a widely recognized solvent selection guide designed to help researchers choose safer and more sustainable solvents [1]. This should be your primary reference for identifying greener alternatives.

References

troubleshooting Ni(II)-BPB complex decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What could cause low yield during the synthesis of my Ni(II) complex? Low yield can often be traced to the synthesis conditions. The molar ratio of metal to ligand is critical; a 1:1 ratio is commonly used [1]. Ensure the reaction proceeds under solvothermal conditions (e.g., in a Teflon-lined autoclave at 120°C for 72 hours) for sufficient crystal growth [1]. Incomplete ligand coordination due to incorrect pH or the presence of impurities in your starting materials can also significantly reduce yield.

Q2: My complex exhibits unexpected solubility. What might be the reason? The solubility of a coordination polymer is highly dependent on its dimensionality and the organic linker. A 1D chain polymer may have different solubility than a 3D network structure [1]. Furthermore, the presence of coordinated water molecules, as in [Ni(µ-L)(H₂O)₄]ₙ, can increase solubility in polar solvents. If your complex is less soluble than expected, it may indicate a higher-dimensional network with strong inter-layer interactions.

Q3: How can I confirm the successful formation of my Ni(II) complex? You should use a combination of characterization techniques:

  • Infrared (IR) Spectroscopy: Look for shifts in key vibrational bands, such as the C=O amide or C=N bands of your ligand, upon coordination to the nickel ion [2].
  • Elemental Analysis (CHN): The measured percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for your proposed formula closely [1] [2].
  • Single Crystal X-ray Diffraction (SCXRD): This is the most definitive method for determining the molecular and crystal structure, including coordination geometry and bond lengths [1] [2].
  • UV-Vis Spectroscopy: A typical band around 650 nm can indicate a square planar Ni(II) center [2].

Q4: My complex is unstable during thermal analysis. What factors affect its stability? Thermal stability is directly influenced by the compound's dimensionality and its coordinated molecules. A 3D network generally has higher thermal stability than a 1D chain. Coordinated water molecules are often lost at relatively low temperatures (e.g., between 30-150°C), initiating decomposition. The final thermal decomposition product of Ni(II) coordination polymers in air is typically NiO [1].

Troubleshooting Guide for Ni(II) Complexes & BPB Experiments

The following table outlines common issues, their potential causes, and solutions. Much of this guidance is inferred from general practices in coordination chemistry and the specific procedures found in the search results.

Problem Possible Causes Recommended Solutions
Low Synthesis Yield Incorrect metal-to-ligand ratio; Insufficient reaction time/temperature; Impure starting materials. Use stoichiometric ratios (e.g., 1:1); Apply solvothermal synthesis (120°C, 72 h) [1]; Purify ligands (e.g., recrystallization).
Poor Crystallinity Overly fast precipitation; Presence of impurities; Unoptimized solvent system. Slow cooling (e.g., 5°C/h) [1]; Use a mixture of solvents (e.g., DMF/Water) [1]; Recrystallize from fresh solvent.
Irreproducible Characterization (IR, UV-Vis) Sample hydration level varies; Inconsistent sample preparation; Unstable complex composition. Dry sample thoroughly before analysis; Standardize sample prep (e.g., KBr pellet pressure); Confirm complex stability in solvent via UV-Vis over 48h [2].
Unusual Thermal Decomposition Profile Trapped solvent; Partial oxidation of metal center; Incorrect atmosphere. Pre-dry sample in TGA pan; Run analysis under inert (N₂) and oxidative (air) atmospheres to compare [1]; Confirm final residue is NiO by PXRD [1].

Experimental Protocols for Key Techniques

Here are detailed methodologies for key experiments cited in the troubleshooting guide, adapted from the search results.

Protocol 1: Solvothermal Synthesis of a Ni(II) Coordination Polymer

  • Materials: NiCl₂·6H₂O, organic linker (e.g., biphenyl-4,4'-dioxydiacetic acid), N,N-Dimethylformamide (DMF), deionized water.
  • Procedure:
    • Dissolve NiCl₂·6H₂O (238 mg, 1 mmol) and the organic linker (1 mmol) in a mixture of DMF and deionized water (e.g., 25 mL each) [1].
    • Transfer the solution to a Teflon-lined stainless steel autoclave (e.g., 150 mL volume) and seal it.
    • Heat the autoclave in an oven at 120°C for 72 hours.
    • Gradually cool the autoclave to room temperature at a controlled rate of 5°C per hour to promote crystal growth [1].
    • Filter the resulting crystals, wash with a DMF/water mixture, and air-dry at room temperature.

Protocol 2: Confirming Complex Formation by IR Spectroscopy

  • Materials: Synthesized Ni(II) complex, ligand, FTIR spectrometer with ATR accessory (or KBr).
  • Procedure:
    • If using KBr, thoroughly dry both the sample and KBr. Prepare a pellet by mixing ~1 mg of complex with 100 mg of KBr and applying pressure.
    • Record the IR spectrum in the range of 4000–400 cm⁻¹.
    • Compare the spectrum of the complex to that of the free ligand. Look for shifts in key functional group vibrations. For example, a shift in the C=N band of a Schiff base ligand to a lower frequency upon coordination to the Ni(II) ion [2].

Protocol 3: Investigating Thermal Stability via TG-DSC

  • Materials: ~8 mg of synthesized Ni(II) complex, TG-DSC instrument.
  • Procedure:
    • Place the sample in an alumina crucible.
    • Heat the sample from 30°C to 1000°C at a rate of 10°C per minute under a flowing air atmosphere [1].
    • Analyze the TG curve for mass loss steps (e.g., loss of coordinated water, decomposition of organic linker). Use the simultaneous DSC data to identify whether these events are endothermic or exothermic.
    • To identify gaseous decomposition products, couple the thermogravimetric analyzer with an FTIR spectrometer (TG-FTIR) [1].

Protocol 4: Photocatalytic Degradation of Bromophenol Blue (BPB)

  • Note: This protocol is for a MoS₂ catalyst [3] but can be adapted as a model for testing the activity of a Ni(II) complex.
  • Materials: Catalyst (e.g., your Ni complex), BPB solution (e.g., 1.0 × 10⁻⁴ M), photoreactor, argon gas.
  • Procedure:
    • Combine 250 mL of BPB solution with 0.05 g of catalyst powder in a photoreactor.
    • Stir the suspension in the dark for 30-60 minutes under an argon atmosphere to establish adsorption-desorption equilibrium.
    • Begin illumination with a suitable light source while maintaining continuous argon flow and stirring.
    • At regular intervals, take aliquots of the solution, centrifuge to remove the catalyst, and analyze the supernatant by UV-Vis spectroscopy to monitor the decrease in BPB absorption peak.

Experimental Workflow & Troubleshooting Logic

The following diagrams outline the core experimental workflow and a logical path for diagnosing common problems.

cluster_main Experimental Workflow for Ni(II) Complexes cluster_trouble Systematic Troubleshooting Logic Start Start: Plan Synthesis Synth Synthesis (Solvothermal Method) Start->Synth Char1 Initial Characterization (Elemental Analysis, IR) Synth->Char1 Char2 Advanced Characterization (SCXRD, PXRD, UV-Vis) Char1->Char2 Prop Property Investigation (Thermal Analysis, Bio/Catalytic) Char2->Prop Data Data Analysis & Reporting Prop->Data P Problem Identified CheckYield Low Yield? P->CheckYield CheckChar Poor Characterization? P->CheckChar CheckThermal Unexpected Thermal Behavior? P->CheckThermal Sol1 ✓ Check stoichiometry ✓ Verify synthesis conditions CheckYield->Sol1 Sol2 ✓ Confirm sample purity ✓ Standardize preparation CheckChar->Sol2 Sol3 ✓ Run TGA in different atmospheres ✓ Analyze residue with PXRD CheckThermal->Sol3

References

improving diastereoselectivity Ni(II)-BPB reactions

Author: Smolecule Technical Support Team. Date: February 2026

Ni(II)-BPB Troubleshooting FAQ

Problem Area Specific Issue Recommended Solution Key Reference
Reaction Conditions Low diastereoselectivity in Michael additions Use dioxane as solvent and DIEA (Hunig's base) [1] [2]. [1] [2]
Reaction Conditions Poor yield in alkylation reactions Use alkyl iodides (not bromides) with TBAI as an additive in THF [3]. [3]
Chiral Auxiliary Integrity Low ee in final product despite high d.r. in complex Avoid prolonged heating/strong base during BPB complex synthesis; control KOH stoichiometry and time [3]. [3]
Substrate Compatibility Low d.r. with heteroaromatic aldehydes Furaldehyde and thienaldehyde are not well-tolerated; use aromatic aldehydes [1] [2]. [1] [2]
Substrate Compatibility Variable results with different EWGs Ethyl cyanoacetate often gives higher average d.r. than malononitrile [1] [2]. [1] [2]

Detailed Experimental Protocols

Protocol 1: Optimized Three-Component Reaction for α-Amino-β-substituted-γ,γ-disubstituted Butyric Acids

This one-pot procedure efficiently constructs multiple chiral centers [1] [2].

  • Reagents:
    • Chiral Ni(II) glycinate complex ((S)-BPB)
    • Aromatic aldehyde
    • Malononitrile or Ethyl cyanoacetate
    • DIEA (N,N-Diisopropylethylamine)
    • Anhydrous 1,4-Dioxane
  • Procedure:
    • Add the chiral Ni(II) complex (1.0 equiv) and the aromatic aldehyde (1.0-1.2 equiv) to anhydrous dioxane under an inert atmosphere.
    • Add malononitrile or ethyl cyanoacetate (1.0-1.2 equiv) to the reaction mixture.
    • Add DIEA (3.0 equiv) and stir the reaction at ambient temperature.
    • Monitor the reaction by TLC. The reaction typically proceeds smoothly to completion.
    • Upon completion, purify the product directly by silica gel column chromatography. The desired adduct is isolated in good to high yield with high diastereoselectivity (>90% de, in many cases >97% de) [1] [2].

The workflow for this protocol is as follows:

Start Start Reaction Setup Step1 Add Ni(II)-BPB complex and aldehyde to dioxane Start->Step1 Step2 Add Michael acceptor (malononitrile or ethyl cyanoacetate) Step1->Step2 Step3 Add base (DIEA, 3 equiv.) Step2->Step3 Step4 Stir at ambient temperature Step3->Step4 Step5 Monitor reaction by TLC Step4->Step5 Step6 Purify by silica gel column chromatography Step5->Step6 End Isolate product with high diastereoselectivity Step6->End

Protocol 2: Improved Alkylation for ω-Unsaturated Amino Acids

This procedure is optimized for introducing alkene side chains on a large scale [4] [3].

  • Reagents:
    • Chiral Ni(II) glycinate complex ((S)-BPB)
    • Alkyl halide (e.g., 5-iodo-1-pentene for homoallylglycine synthesis)
    • Potassium tert-butoxide (sublimed)
    • Tetra-N-butylammonium iodide (TBAI)
    • Anhydrous THF
  • Procedure:
    • Dissolve the chiral Ni(II) complex (1.0 equiv) in anhydrous THF.
    • Add TBAI (a catalytic amount, e.g., 0.1 equiv).
    • In a separate flask, sublime potassium tert-butoxide to ensure purity. Add the sublime base (1.5-2.0 equiv) to the reaction mixture.
    • Add the alkyl iodide (1.5-2.0 equiv) and stir at room temperature.
    • Monitor the reaction by TLC. The alkylation typically shows high diastereoselectivity.
    • Work up the reaction and purify the alkylated complex by fractional crystallization if necessary [4] [3].
    • Recover the free amino acid by acidolysis of the complex with dilute HCl [3].

Critical Notes on Auxiliary Integrity

A key finding from recent literature is that the stereochemical integrity of the BPB auxiliary itself can be compromised under standard synthesis conditions, leading to eroded enantiomeric excess (ee) in the final amino acid, even when the diastereomeric ratio (d.r.) of the intermediate complex appears high [3].

  • The Problem: Prolonged reaction times and the use of excess solid KOH during the initial synthesis of the Ni(II)-BPB-Gly complex can cause epimerization at the proline chiral center of the auxiliary. This results in a scalemic mixture of (S)- and (R)-proline auxiliaries, which is difficult to detect by NMR of the complex but leads to lower-than-expected ee in the final product [3].
  • The Solution: To preserve high enantiopurity:
    • Use fewer equivalents of KOH during complex formation.
    • Add the base as a solution rather than a solid.
    • Shorten the reaction time for the complexation step to minimize exposure to base [3].

Adopting these modified procedures for auxiliary synthesis has been shown to yield final amino acid products with significantly improved enantiomeric excess (e.g., 92% ee compared to 82% ee with the older protocol) [3]. The improved synthesis workflow is outlined below:

Old Old Protocol: Prolonged heating, Excess solid KOH OldResult Result: Proline Epimerization Old->OldResult Problem Low ee in final product OldResult->Problem New Improved Protocol: Shorter time, Controlled KOH solution NewResult Result: Preserved Auxiliary Chirality New->NewResult Solution High ee in final product NewResult->Solution

References

Comprehensive Scientific Comparison: Ni-(S)-BPB-Gly versus Cu(II) Complexes for Biomedical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Metal Complexes in Pharmaceutical Research

Metal-based compounds represent a growing frontier in pharmaceutical development, offering unique electronic configurations and coordination geometries that enable diverse biological interactions. Among these, nickel and copper complexes have demonstrated significant potential in therapeutic and diagnostic applications due to their distinct coordination preferences, redox properties, and biomolecular interaction capabilities. This scientific guide provides a comprehensive comparison between the nickel complex Ni-(S)-BPB-Gly (Nickel complex of Schiff base of glycine and chiral auxiliary (S)-2-[N-(N′-benzylprolyl)amino]benzophenone) and various Cu(II) complexes with pharmaceutical relevance.

The fundamental distinction between these metal centers lies in their electronic configurations: Cu(II) typically adopts a d⁹ configuration which often leads to distorted geometries, while Ni(II) as a d⁸ system frequently forms more regular coordination spheres. These electronic differences profoundly influence their spectroscopic behavior, protein binding affinity, and ultimately their biological activity. This analysis synthesizes experimental data across coordination chemistry, spectroscopic properties, biomolecular interactions, and functional applications to provide researchers with evidence-based guidance for complex selection in drug development projects.

Coordination Chemistry & Structural Characteristics

This compound Coordination Architecture

The This compound complex exemplifies the structural precision achievable through Schiff base coordination chemistry. The complex features a square planar geometry around the nickel center, which is characteristic of Ni(II) with its d⁸ electron configuration. This geometry provides exceptional stability and defined chiral environments suitable for asymmetric synthesis. The coordination sphere consists of:

  • Nitrogen atoms from the glycine-derived Schiff base moiety
  • Additional nitrogen donors from the chiral benzophenone auxiliary
  • A well-defined chiral pocket created by the (S)-2-[N-(N′-benzylprolyl)amino]benzophenone ligand that enables enantioselective reactions

This precise arrangement facilitates the complex's application in asymmetric radiolabeling, particularly in the synthesis of 6-[¹⁸F]-fluoro-L-DOPA where it achieves remarkable enantiomeric excess (95% e.e.) [1].

Cu(II) Complex Structural Diversity

Cu(II) complexes exhibit considerably more structural diversity, often adopting distorted geometries due to Jahn-Teller effects characteristic of the d⁹ electronic configuration. The specific coordination environment varies significantly with ligand architecture:

  • Cationic peptide complexes coordinate Cu(II) through N-terminal amino groups, Dab side chains, and amide nitrogen atoms, notably excluding histidine imidazole nitrogen participation despite its presence [2]
  • 2-hydroxyphenone complexes form four-coordinate structures with mixed oxygen-nitrogen donor sets [3]
  • Dithiocarbamate complexes exhibit coordination through sulfur atoms, forming distorted square planar geometries isomorphous with their nickel counterparts [4]

Table 1: Comparative Coordination Properties of Ni and Cu Complexes

Coordination Feature This compound Cu(II) Peptide Complexes Cu(II) Dithiocarbamate Complexes
Preferred Geometry Square planar Distorted coordination spheres Distorted square planar
Coordination Sites N,N-bidentate from Schiff base N-terminal NH₂, Dab side chains, amide nitrogens [2] Sulfur atoms from dithiocarbamate [4]
Jahn-Teller Effect Not observed Pronounced Pronounced
Chiral Induction Excellent via benzophenone auxiliary Ligand-dependent Limited

Spectroscopic Properties & Electronic Structure

UV-Vis Spectroscopy and Computational Analysis

Electronic spectroscopy provides critical insights into the metal-ligand interactions and electronic transitions that underlie the functional properties of these complexes:

Table 2: Spectroscopic Characteristics of Ni and Cu Complexes

Spectroscopic Feature This compound Cu(II) Complexes
Primary UV-Vis Absorbance Data limited in search results 340-450 nm (strong) and 550-800 nm (weak) [3]
Transition Types Not specified LMCT, LLCT, MLCT [3]
Computational Methods Not extensively detailed TD-DFT/B3LYP/6-311G(d,p)/def2-TZVPP optimal [3]
Fluorescence Properties Used in protein binding studies [5] Varies with ligand field

For This compound, the primary experimental spectroscopic data comes from its application in fluorescence quenching studies with Bovine Serum Albumin (BSA) [5]. The complex demonstrates measurable fluorescence that enables detailed protein interaction analysis.

For Cu(II) complexes, comprehensive TD-DFT calculations have established that the B3LYP functional with 6-311G(d,p)/def2-TZVPP basis sets provides the most accurate prediction of experimental UV-Vis spectra, with an average deviation of only 2.4 nm for the primary absorption band [3]. These complexes typically exhibit:

  • Intense absorption bands in the 340-450 nm region corresponding to ligand-to-metal charge transfer (LMCT) transitions
  • Weaker bands between 550-800 nm attributed to d-d transitions
  • Electronic structures where the HOMO is predominantly ligand-based and LUMO is metal-based, facilitating LMCT transitions [3]
Computational Chemistry Approaches

Density Functional Theory (DFT) calculations have been extensively employed to elucidate the electronic structures and spectroscopic properties of Cu(II) complexes. The accuracy of various functionals has been systematically evaluated, with B3LYP demonstrating superior performance in predicting UV-Vis absorption maxima compared to pure functionals (PW91, BP86, PBE) or long-range corrected functionals [3]. These computational approaches enable researchers to:

  • Predict absorption maxima with high accuracy
  • Identify molecular orbitals involved in electronic transitions
  • Determine charge transfer characteristics (MLCT, LMCT, LLCT, ILCT)
  • Calculate key parameters for dye-sensitized solar cells including light harvesting efficiency and electron injection driving force [3]

Biomolecular Interactions & Protein Binding

Serum Albumin Binding Mechanisms

Protein binding studies provide critical insights into the bioavailability, distribution, and potential therapeutic efficacy of metal complexes:

Table 3: Biomolecular Interaction Profiles

Interaction Parameter This compound with BSA [5] Cu(II) Peptide Complexes Cu(II) Dithiocarbamate Complexes
Binding Constant Temperature-dependent Not specified Not specified
Quenching Mechanism Static quenching Not analyzed Not analyzed
Thermodynamic Profile ΔG<0 (spontaneous), ΔH<0 (exothermic) Not specified Not specified
Binding Forces Hydrogen bonding, van der Waals Electrostatic with bacterial membranes [2] CYP3A4 inhibition [4]
Binding Distance 2.413-2.459 nm (temperature-dependent) [5] Not specified Not specified

This compound demonstrates temperature-dependent binding to Bovine Serum Albumin, with the Stern-Volmer constant decreasing as temperature increases - a characteristic signature of static quenching mechanisms [5]. The interaction is spontaneous and exothermic, driven primarily by hydrogen bonding and van der Waals forces, with binding distances between 2.413-2.459 nm determined through Förster resonance energy transfer (FRET) theory.

Enzymatic Interactions & Inhibition Potential

Cu(II) dithiocarbamate complexes exhibit significant potential as CYP3A4 inhibitors, with molecular dynamics simulations revealing strong binding to the heme-containing active site [4]. The binding interactions include:

  • Average interaction energies of -87 kcal/mol for Cu(II) complexes
  • Formation of multiple conformational states in the enzyme (≥5 states)
  • Disruption of substrate binding through interactions with crucial active site residues
  • Potential application in cancer therapy by reducing chemotherapeutic metabolism [4]

These findings suggest that Cu(II) complexes may enhance the efficacy of conventional chemotherapeutics by inhibiting their CYP3A4-mediated metabolism, thereby increasing systemic exposure and therapeutic effect.

Diagram 1: Biomolecular interaction mechanisms of nickel and copper complexes with their therapeutic implications

Biological Applications & Therapeutic Potential

Pharmaceutical and Diagnostic Applications

The biological applications of this compound and Cu(II) complexes span diagnostic, therapeutic, and materials science domains:

  • This compound in Radiopharmaceuticals: The complex demonstrates exceptional performance in the asymmetric synthesis of 6-[¹⁸F]-fluoro-L-DOPA, achieving 95% enantiomeric excess [1]. This positions it as a valuable chiral auxiliary for positron emission tomography (PET) radiopharmaceutical production, particularly for neurological disorders where L-DOPA derivatives serve as important diagnostic agents.

  • Cu(II) Complexes as Therapeutic Agents:

    • Cationic peptide complexes exhibit multifunctional biological activity including cytotoxicity, attenuation of LPS-induced cytotoxicity, and anti-inflammatory effects [2]
    • Dithiocarbamate complexes show potential as CYP3A4 inhibitors for cancer combination therapy [4]
    • Structural versatility enables optimization for specific molecular targets through ligand modification
Materials Science Applications

Beyond pharmaceutical applications, Cu(II) complexes demonstrate significant potential in renewable energy technologies:

  • Dye-sensitized solar cells (DSSCs) utilize Cu(II) complexes with 2-hydroxyphenones as sensitizers due to their favorable photophysical properties [3]
  • DFT-guided molecular design enables optimization of light harvesting efficiency, electron injection driving force, and charge transfer characteristics
  • The tunable electronic structure of Cu(II) complexes facilitates customization for specific spectral absorption requirements

Experimental Protocols & Methodologies

Synthesis and Characterization Techniques

Reliable preparation of these metal complexes requires standardized methodologies:

  • This compound Synthesis: Prepared through coordination of nickel salts with the pre-formed Schiff base ligand derived from glycine and (S)-2-[N-(N′-benzylprolyl)amino]benzophenone [5] [1]

  • Cu(II) Complex Preparation:

    • Peptide complexes: Synthesized through direct reaction of Cu(II) salts with cationic peptides in suitable solvents, with coordination involving N-terminal amino groups, Dab side chains, and amide nitrogen atoms [2]
    • Dithiocarbamate complexes: Prepared via displacement reactions of potassium dithiocarbamate salts with CuCl₂ in 2:1 ratio using acetonitrile as solvent [4]
Analytical and Computational Methods

Comprehensive characterization of metal complexes requires multidisciplinary approaches:

G cluster_struct Structural Characterization cluster_spec Spectroscopic Analysis cluster_comp Computational Methods cluster_bio Biological Evaluation title Experimental Workflow for Metal Complex Characterization start Complex Synthesis & Purification xray X-ray Crystallography start->xray Structure validation uv UV-Vis Spectroscopy start->uv Electronic properties dft DFT Calculations start->dft Model optimization cyt Cytotoxicity Assays start->cyt Bioactivity assessment nmr NMR Spectroscopy xray->dft Coordinates ms Mass Spectrometry elem Elemental Analysis cd CD Spectroscopy bsa_assay Protein Binding Studies uv->bsa_assay Quenching studies fluoro Fluorescence Spectroscopy pot Potentiometric Titration td TD-DFT Simulations dft->td Optimized geometry td->uv Spectral prediction md Molecular Dynamics hirs Hirshfeld Surface Analysis anti Anti-inflammatory Activity enz Enzyme Inhibition

Diagram 2: Comprehensive experimental workflow for characterization of metal complexes

  • Structural Determination:

    • Single-crystal X-ray diffraction for precise coordination geometry analysis [4]
    • Potentiometric titration to determine protonation constants and metal binding constants [2]
    • Mass spectrometry for molecular weight confirmation and complex stoichiometry [2]
  • Spectroscopic Characterization:

    • UV-Vis spectroscopy with TD-DFT computational validation for electronic structure analysis [3]
    • Fluorescence spectroscopy for protein binding studies via quenching experiments [5]
    • CD spectroscopy for chiral complex analysis [2]
  • Computational Protocols:

    • DFT geometry optimization using B3LYP/6-311G(d,p)/def2-TZVPP for Cu(II) complexes [3]
    • TD-DFT spectral simulation with same functional/basis set combination [3]
    • Molecular dynamics simulations for protein binding predictions (50-100 ns trajectories) [4]

Conclusion: Research Applications and Selection Guidelines

The comparative analysis of This compound and Cu(II) complexes reveals distinct profiles that recommend them for different research and development applications:

  • For asymmetric synthesis and radiopharmaceutical development, This compound offers superior chiral induction capabilities, achieving 95% e.e. in 6-[¹⁸F]-fluoro-L-DOPA production [1]. Its well-defined square planar geometry and predictable binding mode make it ideal for stereoselective applications.

  • For therapeutic development with multi-target activities, Cu(II) cationic peptide complexes provide broader biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects [2]. Their variable coordination geometries enable optimization for specific biological targets.

  • For enzyme inhibition applications, particularly CYP3A4 inhibition in cancer combination therapy, Cu(II) dithiocarbamate complexes demonstrate superior binding affinity and potential to enhance chemotherapeutic efficacy [4].

  • For materials science applications, particularly dye-sensitized solar cells, Cu(II) complexes with 2-hydroxyphenones offer tunable electronic properties and favorable charge transfer characteristics that can be optimized through computational design [3].

References

BPB-Ni-Gly comparison other chiral auxiliaries

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Chiral Auxiliaries

The table below summarizes key performance data for BPB-Ni-Gly and other chiral auxiliaries in specific synthetic reactions.

Chiral Auxiliary Reaction Type Reaction Conditions Yield (%) Stereoselectivity (de/ee) Key Advantages / Notes
BPB-Ni-Gly [1] [2] Michael Addition DBU (0.15 eq.), MeCN, 10 min 75 82% ee [1] Well-established, versatile template for unnatural amino acids [2].
Novel Cu(II) Complex with axial thioether [1] Michael Addition DBU (0.15 eq.), MeCN, 10 min Information missing 94% ee (inferred) [1] Enhanced stereocontrol; purported 5-coordinate structure better shields reaction face [1].
Chiral Oxazolidinone [3] Michael Addition DBU (15 mol%), DMF, 5 min, 22°C ~99 >98% de [3] Exceptionally high and robust stereoselectivity; "matched" case with (S)-configured acceptors [3].
BPB-Ni-Gly [2] Multi-Component Reaction DIEA (3 eq.), Dioxane, ambient temp. 91 97% de [2] Effective for constructing multiple chiral centers in one pot [2].

Detailed Experimental Context

For a deeper understanding, here is more context on the experimental protocols and the nature of the comparisons.

  • BPB-Ni-Gly Standard Protocol: A typical Michael addition involves reacting the pre-formed BPB-Ni-Gly Schiff base complex with an activated olefin (e.g., di-tert-butyl methylenemalonate) in a solvent like acetonitrile (MeCN) or DMF, using a catalytic amount (e.g., 0.15 equivalents) of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at ambient temperature. The reaction is typically complete within minutes [1].
  • Novel Cu(II) Complex Design: The design of the improved Cu(II) complex was inspired by the axial methionine coordination in blue copper proteins like rusticyanin. Replacing a chlorine atom in a previous design with a methylthio group and switching from Nickel to Copper aimed to create a five-coordinate complex that provides superior shielding of one face of the coordination plane, thereby enhancing diastereoselectivity [1].
  • Chiral Oxazolidinone Acceptors: The high performance of chiral oxazolidinones, such as (S)- or (R)-3-[(E)-enoyl]-4-phenyl-1,3-oxazolidin-2-ones, was observed in reactions with the (S)-BPB-Ni-Gly complex. This combination represents a "matched" case, where the chirality of the glycine complex and the Michael acceptor work in synergy, leading to exceptionally high reaction rates and stereoselectivity [3].

Workflow and Structural Relationships

The following diagram illustrates the general workflow for using the BPB-Ni-Gly complex in asymmetric synthesis and the structural inspiration behind an improved auxiliary.

G Start Start: Chiral BPB Ligand Step1 Form Glycine Schiff Base Complex Start->Step1 Step2 Diastereoselective Reaction (e.g., Michael Addition) Step1->Step2 Step3 Purify Diastereomers (Chromatography) Step2->Step3 Step4 Decompose Complex (Acidolysis) Step3->Step4 End End: Enantiomerically Pure Amino Acid Step4->End

This workflow shows the standard three-step process (complexation, reaction, and decomposition) used in chiral auxiliary strategies, highlighting that the products (diastereomers) are separable at the intermediate stage [4].

G cluster_1 Natural Blue Copper Protein cluster_2 Designed Synthetic Complex Title Structural Inspiration for Enhanced Auxiliary Protein Rusticyanin Axial Methionine (S) Coordinates to Cu Synthetic Novel Ligand with Methylthio Group (SMe) Coordinates to Cu(II) Result Outcome: Purported 5-Coordinate Complex with Enhanced Shielding

This diagram illustrates the structure-based design principle behind the novel Cu(II) complex, which aims to mimic axial coordination in blue copper proteins to achieve better stereocontrol [1].

Key Comparative Insights

  • Advantages of BPB-Ni-Gly: The BPB-Ni-Gly system is a versatile and well-understood tool for synthesizing unnatural amino acids. Its key practical advantage is that the chiral BPB ligand can typically be recovered in high yield (>80%) after the synthesis, making it efficient for academic and industrial use [1] [2].
  • Pathways for Enhanced Performance: The primary limitation of the standard BPB-Ni-Gly complex can be moderate stereoselectivity and difficult separation of diastereomers in some cases [1]. The search results indicate that structural modification of the auxiliary itself is a key strategy for improvement, as demonstrated by the designed Cu(II) complex with an axial thioether ligand [1].
  • Consider the Reaction System: The performance of a chiral auxiliary is highly dependent on the specific reaction partner. While BPB-Ni-Gly shows excellent results in multi-component reactions [2], using it in conjunction with a highly stereocontrolling Michael acceptor like a chiral oxazolidinone can lead to virtually complete stereoselectivity [3].

References

Understanding Ni(II)-BPB Complexes and Diastereoselectivity

Author: Smolecule Technical Support Team. Date: February 2026

The Ni(II) complex of the Schiff base of glycine with the chiral auxiliary (S)-BPB ((S)-2-N-(N'-Benzylprolyl)aminobenzophenone) is a powerful tool for the asymmetric synthesis of unnatural amino acids [1] [2].

This complex enables the creation of new carbon-carbon bonds through reactions like Michael additions, allowing for the synthesis of amino acids with additional chiral centers [1] [2]. The chiral BPB auxiliary ensures high diastereoselectivity during these reactions, leading to an excess of one diastereomer in the final Ni(II) complex product [2]. Validating this diastereomeric excess (de) is crucial for confirming the success and selectivity of the synthesis, and HPLC is a primary technique for this purpose.

HPLC Validation of Diastereoselectivity

The table below summarizes the typical parameters used in HPLC methods to determine the diastereomeric ratio of Ni(II)-BPB complexes.

Parameter Typical Configuration/Value Purpose & Notes
Column Type Reversed-Phase (C18) Standard for separating complex organic molecules [3] [4].
Mobile Phase Water + 0.1% TFA (A) and Acetonitrile + 0.1% TFA (B) Trifluoroacetic acid (TFA) acts as an ion-pairing agent, improving peak shape [3].
Detection Wavelength 220 - 260 nm Standard for peptides/aromatic systems; 220 nm detects amide bonds [3] [4].

| Diastereomeric Excess (de) Calculation | de = |(A₁ - A₂)| / (A₁ + A₂) × 100% Where A₁ and A₂ are peak areas of diastereomers | Calculated directly from HPLC chromatogram peak areas [1]. | | Method Validation | Specificity, Linearity, Precision, Accuracy | Confirms the method is suitable for its intended use [3] [4]. |

Detailed Experimental Protocol

Here is a detailed methodology based on published procedures for analyzing Ni(II)-BPB complexes and related amino acids.

1. Sample Preparation

  • Synthesize the Ni(II)-BPB complex of your target amino acid [1] [2].
  • For HPLC analysis, the complex can typically be dissolved in a solvent like acetonitrile or methanol to an appropriate concentration [1].
  • To obtain the free amino acid for analysis (e.g., for chiral ligand exchange capillary electrophoresis), the Ni(II)-BPB complex must be decomposed. This is achieved by treatment with an aqueous acid like HCl, followed by extraction to liberate the amino acid from the metal complex and chiral auxiliary [1].

2. HPLC Instrumental Conditions The following conditions are adapted from methods used for complex organic molecules and can serve as a starting point for method development [3] [4]:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Use a gradient elution. For example:
    • Start with a high percentage of organic phase (e.g., 76% ACN + 0.1% TFA).
    • Gradually increase the aqueous phase (e.g., to 60% Water + 0.1% TFA) over 8-14 minutes.
    • Return to initial conditions for column re-equilibration [3].
  • Flow Rate: 0.6 to 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Detection: UV detection at 220 nm or 260 nm.
  • Column Temperature: 30°C.

3. Data Analysis

  • Identify the peaks corresponding to the two diastereomers in the chromatogram.
  • Calculate the diastereomeric excess (de) using the formula provided in the table above [1].

The following diagram illustrates the complete workflow from synthesis to validation.

Start Start: Reaction of Ni(II)-BPB-Gly Complex A Reaction with Electrophile Start->A B Crude Reaction Mixture Contains Diastereomers A->B C HPLC Analysis (RP-C18, UV Detection) B->C D Chromatogram with Two Diastereomer Peaks C->D E Calculate Diastereomeric Excess (de) D->E F1 High de (>90%) E->F1 Pathway F2 Low de (Requires Optimization) E->F2 Pathway End Validation Complete F1->End F2->A Feedback Loop

Alternative and Complementary Techniques

While HPLC is a robust and common choice, other techniques can be employed to validate diastereoselectivity:

  • Chiral Ligand Exchange Capillary Electrophoresis (CLE-CE): This technique uses a chiral ligand (e.g., a chiral ionic liquid) and a central metal ion (like Ni²⁺) in the running buffer to achieve enantiomeric separation. It is highly efficient and consumes minimal sample [5].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomeric ratio can be determined by integrating distinct proton signals from each diastereomer in the ^1^H NMR spectrum of the crude Ni(II)-BPB complex [2].

References

Ni-(S)-BPB-GLy enantiomeric purity confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Confirming Enantiomeric Purity

Method Principle / Description Application Example from Literature
Chiral HPLC Separates enantiomers using a chiral stationary phase; purity is determined from peak areas [1] [2]. Used to confirm the enantiomeric purity of amino acids released from Ni(II)-BPB complexes [3].
Circular Dichroism (CD) Spectroscopy Measures differential absorption of left- and right-handed circularly polarized light; the sign and magnitude of the signal confirm configuration and purity [3] [4]. The absolute configuration of the amino acid in the product complex was determined using CD spectroscopy [3].
NMR with Chiral Solvating Agents A chiral solvent or additive makes the NMR environment diastereomeric, causing chemical shift differences for enantiomers [1]. An achiral copper(II) host complex was used with ECCD to determine the configuration and identity of chiral carboxylate guests [4].
Derivatization & Analysis The chiral analyte is derivatized with an enantiopure reagent to form diastereomers, which are then separated on a standard (non-chiral) HPLC or GC column [2]. Marfey's reagent (FDAA) and other agents are commonly used to analyze the enantiomeric excess of amino acids [5] [2].

Detailed Experimental Protocols

Here is a closer look at the protocols for some of the key techniques mentioned in the research.

Protocol 1: Analysis via Chiral HPLC

This method is often used as a direct and final check of purity after the amino acid is released from the metal complex.

  • Workflow: The metal complex (e.g., Ni-(S)-BPB-Gly or its derivatives) is first decomposed, typically by treating with an aqueous solution of a strong acid like HCl. The liberated amino acid is then extracted and injected into a chiral HPLC system [3].
  • Key Parameters: The specific chiral column (e.g., Chirobiotic T), mobile phase, and detector (often a UV/Vis or MS detector) are selected based on the amino acid being analyzed [2].
Protocol 2: Analysis via Circular Dichroism (CD)

CD is particularly valuable for directly analyzing the metal complex itself without decomposition.

  • Workflow: A solution of the chiral Ni(II) complex is placed in a CD spectropolarimeter, and a spectrum is recorded. The presence of a clear, strong Cotton effect (a positive or negative signal) confirms the presence of a chiral environment. The absolute configuration can be assigned by comparing the observed spectrum (sign and shape of the signal) with that of complexes with known configuration [3] [4].
  • Key Parameters: The complex must contain a chromophore. For Ni(II)-BPB complexes, the intrinsic chromophores of the ligand make them highly suitable for CD analysis [3].
Protocol 3: Indirect Analysis via Derivatization (e.g., with Marfey's Reagent)

This method converts the problem of separating enantiomers into separating diastereomers.

  • Workflow:
    • The metal complex is decomposed with acid to free the amino acid.
    • The amino acid is reacted with an enantiopure derivatizing agent, such as Marfey's reagent (L-FDAA).
    • The resulting diastereomeric derivatives are separated and quantified using standard reverse-phase HPLC with a UV or MS detector [5] [2].
  • Key Parameters: The reaction requires alkaline conditions (e.g., with triethylamine or sodium bicarbonate) and several hours for a quantitative yield (>95%) [2]. The optical purity of the derivatizing agent is critical for accurate results.

The following diagram illustrates the decision-making workflow for selecting the appropriate analytical method.

Start Start: Need to Analyze Enantiomeric Purity IntactComplex Can the analysis be done on the intact Ni(II) complex? Start->IntactComplex FreeAminoAcid Is the free amino acid available or preferable? IntactComplex->FreeAminoAcid No CD Circular Dichroism (CD) ✓ Confirms configuration & environment ✓ Non-destructive IntactComplex->CD Yes Decompose Decompose Complex (Acidic Hydrolysis) FreeAminoAcid->Decompose No, complex is intact ChiralHPLC Chiral HPLC ✓ Direct separation of enantiomers ✓ Requires chiral column FreeAminoAcid->ChiralHPLC Yes, directly Decompose->ChiralHPLC Proceed to Chiral HPLC Derivatization Derivatization (e.g., Marfey's Reagent) ✓ Forms diastereomers for standard HPLC ✓ Requires pure reagent & time Decompose->Derivatization Proceed to Derivatization

Key Considerations for Your Comparison Guide

Based on the literature, here are critical factors to highlight when comparing these methods:

  • Throughput and Speed: For high-throughput screening, CD spectroscopy and certain HPLC methods are faster as they can avoid lengthy derivatization steps [4].
  • Cost and Accessibility: Chiral HPLC requires expensive chiral columns, while derivatization methods use cheaper standard reverse-phase columns but incur costs for enantiopure reagents [2].
  • Information Depth: CD spectroscopy provides information on the absolute configuration and the chiral environment around the metal center, whereas chromatographic methods primarily quantify the ratio of enantiomers.
  • Sensitivity: Methods coupled with Mass Spectrometry (MS) detection, such as LC-MS after derivatization, offer very high sensitivity, which is crucial for detecting minor enantiomeric impurities [2].

References

Comparative Performance of Ni-(S)-BPB-Gly Analogues

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for Ni-(S)-BPB-Gly and its chlorine-substituted analogue, Ni-CPB-Gly, in the synthesis of 6-[¹⁸F]-fluoro-L-DOPA.

Complex Key Structural Feature Application Performance (Average e.e.) Key Finding
Ni-BPB-Gly [1] Schiff base from (S)-o-[N-(N'-benzylprolyl)amino]benzophenone and glycine Asymmetric synthesis of 6-[¹⁸F]-fluoro-L-DOPA Not explicitly stated (inferior to Ni-CPB-Gly) Serves as a baseline for the chlorine-substituted analogue
Ni-CPB-Gly [1] Chlorine-substituted N-benzyl group Asymmetric synthesis of 6-[¹⁸F]-fluoro-L-DOPA 95% The chlorine substitution confers superior enantiomeric purity in the radiolabeling product compared to Ni-BPB-Gly

Experimental Data & Workflows

The experimental data for the complexes comes from specific methodologies and applications.

Synthetic Application in Radiochemistry
  • Protocol: The comparative study between Ni-BPB-Gly and Ni-CPB-Gly was conducted during the asymmetric synthesis of 6-[¹⁸F]-fluoro-L-DOPA, a radiopharmaceutical. The research discussed how changes in experimental conditions impacted the efficacy of these nickel complexes in radiolabeling techniques [1].
X-ray Crystallography of a Related Complex

While the exact structure of this compound was not found, the structure of a highly similar compound, the (R)-configured Gly Ni–(R)-BPB complex, was determined. The methodology is as follows [2]:

  • Crystal Growth: The complex was purified by recrystallization from a mixture of dichloromethane and diethyl ether.
  • Data Collection: A single-crystal X-ray study was performed at 173 K using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation.
  • Structure Refinement: The structure was solved and refined using the SHELX suite of programs. The crystal was orthorhombic (space group P2₁2₁2₁) with specific unit cell parameters: a = 9.8595(9) Å, b = 14.6480(14) Å, c = 18.3738(17) Å. The model was refined to an R factor of 0.048 [2].
Workflow for Alkylation

The following diagram illustrates the key alkylation step used to synthesize amino acid derivatives from the Gly Ni-BPB complex, a core reaction showcasing its utility [2].

G Gly Ni-BPB Complex Gly Ni-BPB Complex Reaction Mixture Reaction Mixture Gly Ni-BPB Complex->Reaction Mixture Ground NaOH Ground NaOH Ground NaOH->Reaction Mixture DMF Solvent DMF Solvent DMF Solvent->Reaction Mixture Alkyl Halide Alkyl Halide Alkyl Halide->Reaction Mixture Room Temperature Room Temperature Alkylated Ni-BPB Product Alkylated Ni-BPB Product Room Temperature->Alkylated Ni-BPB Product Reaction Mixture->Room Temperature

Key Insights for Researchers

  • Structure-Activity Relationship (SAR): The superior performance of Ni-CPB-Gly over Ni-BPB-Gly highlights a critical SAR. Introducing an electron-withdrawing group like chlorine on the benzyl group can significantly enhance enantioselectivity, a valuable insight for catalyst design [1].
  • Proven Synthetic Utility: The Gly Ni-BPB complex is an effective glycine equivalent for asymmetric alkylation, enabling the large-scale synthesis of enantiomerically pure ω-unsaturated amino acids, which are valuable synthetic building blocks [2].
  • Michael Addition Reactions: The chiral Ni(II) complex of the Schiff base of glycine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone (complex 16 in literature, directly related to (S)-BPB) is a powerful reagent. It reacts with chiral Michael acceptors at room temperature using non-chelating organic bases (e.g., DBU) to produce β-substituted pyroglutamic acid derivatives with excellent diastereomeric excess (>98% de) [3].

The search results did not contain a complete DOT script for a signaling pathway directly related to these complexes, as they are synthetic tools rather than biological entities.

References

Understanding Recovery Efficiency Testing

Author: Smolecule Technical Support Team. Date: February 2026

The concept of Recovery Efficiency (RE) is crucial for validating any method that involves extracting a substance. The following table summarizes two standardized approaches for measuring it, often used in analytical and material science contexts [1].

Method Description Typical Application Calculation Formula
Inoculated Recovery A known quantity of a reference substance is added to a sample, and the amount recovered is measured. Preferred when a known, measurable standard is available. Recovery Efficiency = (CFU recovered / Inoculum population) × 100%
Repetitive (Exhaustive) Extraction The sample is extracted multiple times in sequence, and the amount obtained in the first extraction is compared to the total. Used when a standard is not available; not suitable for materials that dissolve. Recovery Efficiency = (First rinse count / Total rinse count) × 100%

This experimental workflow outlines the key steps in determining recovery efficiency using these methods:

cluster_inoculated Inoculated Method Steps cluster_exhaustive Repetitive Extraction Steps Start Start Method Validation MethodDecision Choose Recovery Efficiency Method Start->MethodDecision Inoculated Inoculated Method MethodDecision->Inoculated Known reference available Exhaustive Repetitive Extraction Method MethodDecision->Exhaustive No suitable reference I1 1. Use product with low native bioburden Inoculated->I1 E1 1. Perform first extraction on the product Exhaustive->E1 End Calculate Efficiency & Apply Correction Factor I2 2. Inoculate with a known quantity of reference spores I1->I2 I3 3. Perform extraction I2->I3 I4 4. Assay and count recovered colonies I3->I4 I4->End E2 2. Assay and count colonies from first rinse E1->E2 E3 3. Perform multiple additional extractions E2->E3 E4 4. Assay and sum total colonies from all rinses E3->E4 E4->End

Experimental Data on Ligand and Material Reusability

While not for "BPB," recent studies provide robust experimental data on the recyclability of sophisticated ligands and porous materials, which are relevant to drug development. The experimental protocol typically involves a batch adsorption-desorption cycle [2]:

  • Adsorption: The material is exposed to a solution containing the target compound.
  • Separation: The spent material is separated from the solution (e.g., by filtration or centrifugation).
  • Desorption/Regeneration: The target compound is stripped from the material using a suitable eluent (e.g., an acid).
  • Reuse: The regenerated material is used in a new adsorption cycle, and its performance is measured.

The table below summarizes the reusability data from two such studies:

Material Application Experimental Regeneration Protocol Key Reusability Findings Source

| Schiff Base Ligand 2-((E)-(4-aminophenylimino)methyl)benzoic acid | Removal of Cd(II) and Pb(II) from water | Desorption using acids (nitric, hydrochloric, or sulfuric) over 10 hours. | Showed consistent adsorption performance with only a minor capacity decrease over multiple cycles. [2] | RSC Adv., 2025 | | Amide-linked Covalent Organic Framework (Am-COF) | Adsorption of Bisphenols | Ultrasonication-assisted dispersive solid-phase extraction (dSPE); regenerated with methanol/acetic acid. | Maintained high adsorption efficiency after 5 cycles, demonstrating excellent structural stability and reusability. [3] | Chemical Engineering Journal, 2025 |

References

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Dates

Last modified: 08-17-2023

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